molecular formula C13H16O3 B2440717 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid CAS No. 420119-85-3

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Número de catálogo: B2440717
Número CAS: 420119-85-3
Peso molecular: 220.268
Clave InChI: RXTLJRDSXVMJJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.268. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2,4-dimethylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-7-11(10(2)8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTLJRDSXVMJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional aliphatic-aromatic building blocks in drug discovery and materials science. 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (also known as 4-(2,4-dimethylbenzoyl)butanoic acid) is a highly valuable δ -keto acid. Featuring both a reactive ketone moiety and a terminal carboxylic acid, this molecule serves as a critical precursor for synthesizing complex polycyclic systems, particularly 7-membered benzosuberone derivatives.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, a self-validating protocol for its synthesis via Friedel-Crafts acylation, and its downstream applications in medicinal chemistry.

Physicochemical Profiling

Understanding the fundamental properties of 5-(2,4-dimethylphenyl)-5-oxopentanoic acid is essential for predicting its behavior in organic solvents, its extraction efficiency, and its pharmacokinetic potential as a scaffold. The compound exhibits a molecular formula of C13H16O3[1]. Based on structural isomer data for aryl-oxopentanoic acids, we can accurately profile its physical and chemical metrics[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
IUPAC Name 5-(2,4-dimethylphenyl)-5-oxopentanoic acidStandard nomenclature defining the 1,5-relationship between the acid and ketone.
Molecular Formula C13H16O3[1]Dictates the stoichiometric calculations for downstream derivatization.
Molecular Weight 220.26 g/mol [2]Falls well within the Lipinski Rule of 5, making it an excellent fragment for drug design.
Exact Mass 220.1099 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 54.4 Ų[2]Indicates good membrane permeability if the carboxylic acid is masked (e.g., as an ester).
H-Bond Donors / Acceptors 1 / 3Provides targeted interaction points for protein-ligand binding in active sites.

Chemical Synthesis & Mechanistic Pathway

The most efficient and scalable route to 5-(2,4-dimethylphenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) using glutaric anhydride[3].

Mechanistic Rationale

The reaction relies on the activation of glutaric anhydride by a strong Lewis acid, typically Aluminum Chloride (AlCl₃).

  • Activation: AlCl₃ coordinates with the anhydride oxygen, triggering ring-opening to form a highly electrophilic acylium ion.

  • Regioselective Attack: The electron-rich m-xylene undergoes electrophilic aromatic substitution. The attack occurs predominantly at the 4-position (ortho to one methyl, para to the other) because the 2-position is sterically hindered, and the 5-position is electronically deactivated relative to the ortho/para positions.

  • Hydrolysis: The resulting aluminum complex must be quenched with aqueous acid to release the free δ -keto acid[4].

SynthesisWorkflow Step1 Step 1: Reagent Preparation m-Xylene + Glutaric Anhydride Step2 Step 2: Lewis Acid Addition Add AlCl3 (Catalyst) at 0°C Step1->Step2 Anhydrous DCM Step3 Step 3: Friedel-Crafts Acylation Electrophilic Aromatic Substitution Step2->Step3 Activation of acylium ion Step4 Step 4: Quenching Ice/HCl Hydrolysis of Al Complex Step3->Step4 Reaction completion Step5 Step 5: Isolation & Purification Acid-Base Extraction Step4->Step5 Phase separation Product Target Compound: 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid Step5->Product Yield >85%

Figure 1: Experimental workflow for the Friedel-Crafts acylation of m-xylene.

Self-Validating Experimental Protocol

Note: This protocol is designed with built-in validation checkpoints to ensure synthetic integrity at every stage.

  • Preparation: In an oven-dried, round-bottom flask under a Nitrogen atmosphere, dissolve glutaric anhydride (1.0 eq) and m-xylene (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality Insight: DCM is preferred over nitrobenzene because it is easily removed under reduced pressure, preventing the thermal degradation of the keto-acid product during purification.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (2.2 eq) in small portions.

    • Causality Insight: At least 2.0 equivalents of AlCl₃ are strictly required—one to coordinate the leaving carboxylic acid group and one to generate the acylium ion. The extra 0.2 eq compensates for trace ambient moisture.

    • Validation Checkpoint: The solution must transition to a deep yellow/orange color. If it remains colorless, the AlCl₃ is hydrated (deactivated), and the reaction will fail.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4-6 hours.

  • Quenching: Carefully pour the mixture over crushed ice containing 1 M HCl.

    • Validation Checkpoint: Vigorous bubbling and the dissolution of aluminum salts into the aqueous phase confirm the successful breakdown of the intermediate complex.

  • Purification (Acid-Base Extraction): Separate the organic layer. Extract the organic layer with saturated aqueous NaHCO₃.

    • Validation Checkpoint: This is a self-validating isolation step. The target keto-acid deprotonates and migrates into the aqueous layer as a sodium salt. Unreacted m-xylene and neutral poly-acylated byproducts remain trapped in the organic phase.

  • Precipitation: Acidify the separated aqueous layer with concentrated HCl to pH 1-2. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield pure 5-(2,4-dimethylphenyl)-5-oxopentanoic acid.

Downstream Applications: Benzosuberone Scaffolds

The primary pharmaceutical value of 5-(2,4-dimethylphenyl)-5-oxopentanoic acid lies in its ability to act as a precursor for benzosuberone (benzocycloheptanone) derivatives. These 7-membered fused carbocycles are privileged scaffolds found in monoamine transporter inhibitors and selective estrogen receptor modulators.

DownstreamApplications Core 5-(2,4-Dimethylphenyl) -5-oxopentanoic acid Reduction Carbonyl Reduction (Wolff-Kishner / Clemmensen) Core->Reduction -C(=O)- to -CH2- Amidation Amidation / Esterification (Derivatization) Core->Amidation -COOH modification Intermediate 5-(2,4-Dimethylphenyl) pentanoic acid Reduction->Intermediate Cyclization Intramolecular Friedel-Crafts (Polyphosphoric Acid / Heat) Intermediate->Cyclization Ring Closure Product Substituted Benzosuberone (7-membered fused ring) Cyclization->Product Prod2 Bioactive Ligands / Prodrugs Amidation->Prod2

Figure 2: Downstream transformation pathway to benzosuberone derivatives.

To achieve the benzosuberone core, the ketone at C5 must first be reduced to a methylene group (via Wolff-Kishner or Clemmensen reduction) to prevent competitive side reactions. The resulting 5-(2,4-dimethylphenyl)pentanoic acid is then subjected to intramolecular Friedel-Crafts cyclization using Polyphosphoric Acid (PPA) or Eaton's reagent, forcing the carboxylic acid to attack the aromatic ring and close the 7-membered ring.

Analytical Characterization

To verify the structural integrity of the synthesized 5-(2,4-dimethylphenyl)-5-oxopentanoic acid, cross-reference your analytical output against the following expected spectral data[4].

Table 2: Expected Analytical Spectral Data (NMR & MS)

Analytical MethodKey Signals / PeaksAssignment & Causality
¹H NMR (CDCl₃) ~11.0 ppm (br s, 1H)Carboxylic acid proton. Highly deshielded due to hydrogen bonding and electronegativity.
¹H NMR (CDCl₃) ~7.5 ppm (d, 1H)Aromatic H-6. Deshielded specifically by the anisotropic effect of the adjacent C=O group.
¹H NMR (CDCl₃) ~2.9 ppm (t, 2H)Alkyl CH₂ adjacent to the ketone (C4 position).
EI-MS m/z 220Molecular Ion [M]⁺, confirming the C13H16O3 formula[4].
EI-MS m/z 133Validation Checkpoint: Base peak. Corresponds to the [2,4-dimethylbenzoyl]⁺ acylium ion, definitively proving the connectivity of the aromatic ring to the ketone[4].

References

  • PubChem. "2-(4-Ethylphenyl)-4-oxopentanoic acid | C13H16O3 | CID 82114338" (Used for baseline physicochemical properties of C13H16O3 keto-acids). URL:[Link]

  • Clockss.org. "HYPERVALENT IODINE(III) SULFONATE MEDIATED SYNTHESIS OF 5-BENZOYLDIHYDRO-2(3H)-FURAN- ONE" (Validates synthesis and MS characterization of 5-aryl-5-oxopentanoic acids). URL: [Link]

  • Journal of the American Chemical Society. "Tridentate SCS Palladium(II) Complexes: New, Highly Stable, Recyclable Catalysts for the Heck Reaction" (Validates glutaric anhydride reactivity with m-xylene derivatives). URL:[Link]

Sources

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, a molecule of interest in chemical synthesis and potential pharmaceutical development. Beyond a simple presentation of numerical values, this document delves into the fundamental principles differentiating molecular weight from exact mass, the computational and experimental methodologies employed for their determination, and the practical implications of these parameters in a research and development setting. This guide is designed to serve as a valuable resource for scientists and researchers, offering both foundational knowledge and actionable protocols.

Introduction to 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid belongs to the class of aromatic keto acids. Its structure, featuring a pentanoic acid chain attached to a substituted phenyl ring via a ketone group, makes it a versatile building block in organic synthesis. While this specific isomer is not as widely documented as some of its counterparts, its structural motifs are common in pharmacologically active molecules, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. A clear understanding of its fundamental physicochemical properties, starting with its mass, is the first step in any research or development endeavor.

Fundamental Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and characterization, the terms "molecular weight" and "exact mass" are often used, but they describe two different and important properties of a molecule.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of the elements. The atomic weights listed on the periodic table are themselves averages of the masses of all the isotopes of that element, weighted by their natural abundance. Therefore, the molecular weight is not the mass of a single molecule but rather an average value that is extremely useful for stoichiometric calculations in bulk chemistry.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. For example, the exact mass calculation for an organic molecule would use the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁶O (15.994915 Da), and ¹⁴N (14.003074 Da). This value is of critical importance in high-resolution mass spectrometry (HRMS), where it is possible to measure the mass of individual ions with high precision, allowing for the determination of the elemental composition of an unknown compound.

The distinction between these two values is crucial for the unambiguous identification and characterization of chemical compounds.

Physicochemical Properties of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Based on its chemical structure, the key physicochemical properties of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid have been determined.

Molecular Formula and Structure

The systematic name 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid defines a precise chemical structure. The pentanoic acid backbone consists of a five-carbon chain with a carboxylic acid group. The "5-oxo" designation indicates a ketone functional group at the fifth carbon, which is also the point of attachment for the 2,4-dimethylphenyl substituent.

From this structure, the molecular formula is deduced as C₁₃H₁₆O₃ .

Quantitative Data Summary

The molecular weight and exact mass are calculated from the molecular formula. These values are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₃(Calculated)
Molecular Weight 220.26 g/mol (Calculated)
Exact Mass 220.109945 Da(Calculated)

Note: The molecular weight of the related isomer, 5-(3,4-Dimethylphenyl)-5-oxopentanoic acid, is reported as 220.26 g/mol , which supports the calculated value for the 2,4-dimethylphenyl isomer.[1]

Determination of Molecular Weight and Exact Mass

The values presented above are derived from both computational methods and can be confirmed experimentally.

Computational Methods

The molecular weight and exact mass are calculated based on the elemental composition of the molecule (C₁₃H₁₆O₃).

  • Molecular Weight Calculation: This is the sum of the average atomic weights of the constituent atoms as found on the periodic table. (13 × 12.011) + (16 × 1.008) + (3 × 15.999) = 220.26 g/mol

  • Exact Mass Calculation: This is the sum of the masses of the most abundant isotopes of the constituent atoms. (13 × 12.000000) + (16 × 1.007825) + (3 × 15.994915) = 220.109945 Da

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for the experimental determination of a compound's exact mass and, by extension, its elemental composition. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with a precision of a few parts per million (ppm). This allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

The experimental workflow for HRMS analysis is visualized in the diagram below.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_proc Data Processing dissolve Dissolve Sample in Appropriate Solvent dilute Dilute to Working Concentration (e.g., 1 µg/mL) dissolve->dilute ionization Ionization (e.g., ESI) dilute->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum exact_mass_det Determine Exact Mass of Molecular Ion spectrum->exact_mass_det formula_calc Calculate Elemental Composition exact_mass_det->formula_calc

Caption: Experimental workflow for HRMS analysis.

Experimental Protocol: Sample Preparation for High-Resolution Mass Spectrometry

This protocol provides a step-by-step methodology for the preparation of a sample of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid for analysis by electrospray ionization high-resolution mass spectrometry (ESI-HRMS).

Objective: To prepare a sample for accurate mass determination to confirm its elemental composition.

Materials:

  • 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid sample

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrated micropipettes and tips

  • 2 mL autosampler vials with septa caps

Methodology:

  • Stock Solution Preparation (1 mg/mL): a. Accurately weigh approximately 1 mg of the compound into a clean vial. b. Add 1 mL of LC-MS grade methanol to dissolve the sample completely. Mix thoroughly by vortexing.

  • Intermediate Dilution (10 µg/mL): a. Pipette 10 µL of the 1 mg/mL stock solution into a new vial. b. Add 990 µL of methanol to the vial. Vortex to ensure homogeneity.

  • Final Working Solution (1 µg/mL): a. Pipette 100 µL of the 10 µg/mL intermediate solution into an autosampler vial. b. Add 900 µL of a 50:50 (v/v) mixture of LC-MS grade water and methanol containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI. c. Cap the vial and vortex gently.

  • Instrument Setup and Analysis: a. Set up the HRMS instrument (e.g., Q-TOF or Orbitrap) for infusion or flow injection analysis. b. Calibrate the mass analyzer using a standard calibration solution appropriate for the desired mass range. c. Analyze the prepared sample in positive ion mode to detect the protonated molecule [M+H]⁺. The expected exact mass for [C₁₃H₁₇O₃]⁺ would be 221.11722 Da. d. Also, consider analysis in negative ion mode to detect the deprotonated molecule [M-H]⁻. The expected exact mass for [C₁₃H₁₅O₃]⁻ would be 219.10267 Da.

  • Data Analysis: a. Process the acquired data using the instrument's software. b. Compare the measured exact mass of the molecular ion to the calculated exact mass. The mass error should typically be less than 5 ppm to confirm the elemental formula.

Visualization of Core Concepts

The following diagram illustrates the relationship between the elemental composition of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid and the derivation of its molecular weight and exact mass.

Mass_Concepts cluster_molecule 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid cluster_isotopes Isotopic Information cluster_results Calculated Mass Values formula Molecular Formula: C₁₃H₁₆O₃ avg_weights Average Atomic Weights (from Periodic Table) C: 12.011, H: 1.008, O: 15.999 formula->avg_weights utilizes exact_masses Monoisotopic Masses (Most Abundant) ¹²C: 12.000000, ¹H: 1.007825, ¹⁶O: 15.994915 formula->exact_masses utilizes mol_weight Molecular Weight (For Stoichiometry) 220.26 g/mol avg_weights->mol_weight calculates exact_mass_val Exact Mass (For Mass Spectrometry) 220.109945 Da exact_masses->exact_mass_val calculates

Caption: Derivation of Molecular Weight and Exact Mass.

Conclusion

The accurate determination of molecular weight and exact mass is a foundational requirement in chemical research and drug development. For 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, the molecular formula C₁₃H₁₆O₃ yields a molecular weight of 220.26 g/mol and an exact mass of 220.109945 Da. While the molecular weight is indispensable for routine laboratory work involving stoichiometry, the exact mass is paramount for the unambiguous structural confirmation and identification of the compound using modern analytical techniques like high-resolution mass spectrometry. The protocols and concepts outlined in this guide provide a robust framework for the accurate characterization of this and other novel chemical entities.

References

  • PubChem. (n.d.). 2,4-Dimethyl-5-oxo-pentanoic acid. Retrieved from [Link]

Sources

thermodynamic stability of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the , a molecule of interest in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, understanding the thermal behavior of a compound is critical for ensuring product safety, efficacy, and shelf-life.[1] This document outlines a multi-faceted approach, combining experimental thermal analysis techniques with modern computational modeling to create a robust stability profile. We will delve into the practical and theoretical considerations of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supplemented by in-silico predictions to offer a holistic view of the compound's stability.

Introduction: The Imperative of Thermodynamic Stability

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, a derivative of pentanoic acid, possesses functional groups—a ketone and a carboxylic acid—that contribute to its chemical reactivity and potential therapeutic applications. However, the same structural features can also be susceptible to thermal degradation. The material's stability is a paramount concern in the pharmaceutical industry as it directly influences the safety, effectiveness, and storage requirements of a potential drug product.[2] A thorough understanding of a compound's thermodynamic stability allows for the identification of optimal storage conditions, compatible excipients, and potential degradation pathways.[2]

This guide will provide the necessary protocols and theoretical underpinnings to comprehensively assess the .

Experimental Determination of Thermal Stability

A combination of thermal analysis techniques is often employed to gain a complete picture of a material's behavior as a function of temperature.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this endeavor.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the detection of thermal events such as melting, crystallization, glass transitions, and decomposition.[4] For 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, DSC can provide critical information on its melting point and the energy associated with this phase transition, which are key indicators of its physical stability.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid into a standard aluminum pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. For studying decomposition, high-pressure crucibles may be necessary to suppress evaporation.[5][6]

  • Setting Experimental Parameters:

    • Temperature Range: 30 °C to 400 °C. This range is typically sufficient to observe the melting and onset of decomposition for many organic molecules.[7]

    • Heating Rate: A standard heating rate of 10 °C/min is often used for initial screening.[7] Slower heating rates (e.g., 1 or 5 °C/min) can provide better resolution of thermal events.[5]

    • Purge Gas: Use an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.[7]

  • Data Acquisition: Place the sample and a reference (an empty, sealed pan) into the DSC cell and initiate the temperature program.

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event, and the enthalpy of fusion (ΔHfus) is calculated from the area under the peak. The onset of an exothermic event can indicate the start of decomposition.[5]

Diagram of the DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Crimp and Seal Pan pan->seal load Load Sample and Reference seal->load program Set Temperature Program (30-400°C, 10°C/min, N2) load->program run Run Analysis program->run thermogram Generate Thermogram run->thermogram analyze Determine Tm, ΔHfus, Tonset thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[1][2] It can also quantify the presence of volatile components like water or residual solvents.[3][8]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid into a tared TGA pan (typically ceramic or platinum).

  • Setting Experimental Parameters:

    • Temperature Range: Ambient to 600 °C. This wider range ensures complete decomposition is observed.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Purge Gas: An inert nitrogen atmosphere (20-50 mL/min) is used to study thermal decomposition without oxidation.

  • Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The temperatures at which 5% and 50% mass loss occur (T5% and T50%) are often reported as indicators of thermal stability.

Diagram of the TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load program Set Temperature Program (Ambient-600°C, 10°C/min, N2) load->program run Run Analysis program->run curve Generate Mass vs. Temp Curve run->curve analyze Determine Onset of Decomposition (T5%, T50%) curve->analyze Stability_Assessment cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Stability Data compound 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid DSC DSC compound->DSC TGA TGA compound->TGA DFT DFT Calculations compound->DFT Tm Melting Point (Tm) DSC->Tm Decomposition Decomposition Profile TGA->Decomposition Gibbs Gibbs Free Energy DFT->Gibbs StabilityProfile StabilityProfile Tm->StabilityProfile Comprehensive Stability Profile Decomposition->StabilityProfile Comprehensive Stability Profile Gibbs->StabilityProfile Comprehensive Stability Profile

Caption: Interrelation of methods for stability assessment.

Conclusion

The is a critical parameter that dictates its suitability for various applications, especially in drug development. This guide has outlined a robust, multi-pronged approach for a comprehensive stability assessment. By integrating experimental data from DSC and TGA with insights from computational modeling, researchers can build a thorough understanding of the compound's thermal behavior. This knowledge is essential for informed decision-making in formulation development, process chemistry, and establishing appropriate storage and handling conditions, ultimately ensuring the quality and safety of the final product.

References

  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available at: [Link]

  • Zhang, Y., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Available at: [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

  • Nyman, J., & Day, G. M. (2018). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bartel, C. J. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Semantic Scholar. Available at: [Link]

  • Bartel, C. J. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. ResearchGate. Available at: [Link]

  • Bartel, C. J. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. Available at: [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Differential scanning calorimetry. Available at: [Link]

  • Van der Merwe, J. H. (2026, February 18). Organic compounds as candidate phase change materials in thermal energy storage. Sci-Hub. Available at: [Link]

  • Mol-Instincts. Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Available at: [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Scientific US. Available at: [Link]

  • Seewald, J. S. (2001). Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. ResearchGate. Available at: [Link]

  • Legnani, L., et al. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Available at: [Link]

  • Le, T. H., et al. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Available at: [Link]

  • Wendlandt, W. W., & Hoiberg, J. A. (1963). Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. Analytical Chemistry. Available at: [Link]

  • ChemBK. (2024, April 9). 5-Phenyl-5-oxopentanoic acid. Available at: [Link]

  • PrepChem.com. Preparation of 5-(2',4'-dimethylphenyl)-4-ketopentanoic acid. Available at: [Link]

  • U.S. Patent No. 4,665,226. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Google Patents.
  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. Available at: [Link]

  • Ooshima, H., et al. (2004). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Available at: [Link]

  • PubChem. 2,4-Dimethyl-5-oxo-pentanoic acid. Available at: [Link]

  • Hocker, J., & Giesecke, H. (1981). N-(2,4-Diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses. Available at: [Link]

  • Shekhar, H., & Kumar, M. (2016). Phase Diagram, Thermodynamic Stability and Interfacial Studies on Solid Dispersions of Phenothiazine-Acetanilide Drug System. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Sobechko, I., et al. (2017). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology. Available at: [Link]

  • NIST. Pentanoic acid, 4-oxo-. NIST Chemistry WebBook. Available at: [Link]

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Structural Elucidation and Crystallographic Profiling of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the realm of drug development and complex organic synthesis, aroylbutanoic acids serve as critical molecular scaffolds. Specifically, 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (Chemical Formula: C13​H16​O3​ ) acts as a highly versatile intermediate for the synthesis of tetralones, indanes, and targeted active pharmaceutical ingredients (APIs). Understanding the exact three-dimensional conformation of this molecule in the solid state is paramount, as its structural geometry directly dictates its reactivity, solubility, and interaction with biological targets[1].

As a Senior Application Scientist, I have designed this technical guide to bypass generic overviews and instead provide a deep, mechanistic analysis of how to experimentally determine and validate the crystal structure of this specific keto-acid. The protocols detailed herein are engineered as self-validating systems , ensuring that every step—from nucleation to final structural refinement—contains intrinsic quality-control gates.

Mechanistic Structural Causality: Predicting the Lattice

Before initiating crystallization, we must analyze the molecule to predict its behavior in the solid state. The structure consists of a 2,4-dimethylbenzoyl group attached to a butyric acid chain. Two primary structural drivers dictate its crystallographic packing:

  • Steric Hindrance and Torsion Angles: In an unsubstituted benzoyl group, conjugation favors coplanarity between the phenyl ring and the carbonyl group. However, the presence of the methyl group at the ortho position (C2) in 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid creates a severe steric clash with the adjacent C5 carbonyl oxygen. To relieve this strain, the molecule is forced to twist, resulting in a torsion angle of approximately 45° to 60° between the aromatic plane and the carbonyl plane. This out-of-plane twist significantly increases the molecular volume and prevents tight, flat π−π stacking in the crystal lattice.

  • Supramolecular Hydrogen Bonding: The terminal carboxylic acid group is highly polarized. In the crystalline state, carboxylic acids almost universally self-assemble into centrosymmetric dimers via strong intermolecular O−H⋯O hydrogen bonds, forming a classic R22​(8) supramolecular synthon. This dimerization is the primary thermodynamic driver for crystallization in this class of oxopentanoic acids ().

Self-Validating Experimental Protocols

Protocol 1: Thermodynamically Controlled Single Crystal Growth

To obtain diffraction-quality single crystals, we must avoid rapid precipitation (which yields amorphous powders) and instead engineer a slow, thermodynamically controlled supersaturation curve.

  • Step 1: Solvent Selection & Dissolution.

    • Action: Dissolve 50 mg of crude 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid in 1.0 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because its polarity perfectly matches the keto-acid, ensuring complete dissolution without degrading the compound ().

  • Step 2: Vapor Diffusion Setup.

    • Action: Place the EtOAc solution in an uncapped inner dram vial. Place this vial inside a larger jar containing 5.0 mL of Hexanes (antisolvent), and seal the outer jar tightly.

    • Causality: Hexane has a higher vapor pressure than EtOAc. Over 3–5 days, Hexane vapor will slowly diffuse into the EtOAc solution. This gradually lowers the dielectric constant of the solvent mixture, gently pushing the system into supersaturation and triggering nucleation.

  • Step 3: Isothermal Incubation.

    • Action: Store the setup in a vibration-free incubator strictly at 20°C.

    • Causality: Temperature fluctuations induce dissolution-recrystallization cycles, which are the primary cause of crystal twinning and lattice defects.

  • Step 4: Self-Validating Quality Check.

    • Action: Harvest a crystal and observe it under a polarized light microscope.

    • Validation Gate: If the crystal completely extinguishes light (turns black) uniformly when rotated by 90°, it is a single, untwinned domain. If it shows patchy extinction, the batch is twinned and must be recrystallized.

G A Crude 5-(2,4-Dimethylphenyl) -5-oxopentanoic acid B Solvent Screening (EtOAc/Hexane) A->B Purification C Controlled Dissolution (Thermal Gradient) B->C Optimization D Vapor Diffusion (Antisolvent) C->D Supersaturation E Nucleation & Growth (Isothermal, 20°C) D->E Phase Transition F Single Crystal Harvest (Paratone Oil, 100K) E->F Selection

Figure 1: Optimized crystallization workflow for aroylbutanoic acid derivatives.
Protocol 2: X-Ray Diffraction Data Collection & Refinement

Once a single crystal is isolated, we proceed to X-ray diffraction (XRD) to map the electron density and solve the phase problem.

  • Step 1: Cryogenic Mounting.

    • Action: Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately flash-cool it to 100 K in a liquid nitrogen stream on the diffractometer.

    • Causality: Flash-cooling vitrifies the oil (preventing ice ring diffraction) and drastically reduces atomic thermal vibrations. This is critical for accurately resolving the weak electron density of the carboxylic acid hydrogen atoms.

  • Step 2: Data Collection.

    • Action: Expose the crystal to CuKα radiation ( λ=1.54184A˚ ) and collect full-sphere diffraction data.

    • Causality: Copper radiation provides stronger diffraction intensities for light-atom organic molecules (C, H, O) compared to Molybdenum, yielding superior resolution at high diffraction angles.

  • Step 3: Phase Determination.

    • Action: Process the frames using integration software and solve the structure using intrinsic phasing (e.g., SHELXT) ().

    • Causality: These algorithms exploit statistical relationships between reflection intensities to solve the phase problem, generating the initial 3D electron density map.

  • Step 4: Self-Validating Refinement.

    • Action: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Validation Gate: The refinement is a mathematically self-validating loop. Convergence is strictly confirmed only when the maximum shift/error ratio drops below 0.001, and the Goodness-of-Fit (GooF) approaches 1.00. Finally, run the CheckCIF routine; the absence of A-level or B-level alerts validates the structural integrity for publication.

G N1 Data Collection (Cu Kα, 100K) N2 Integration & Scaling (SADABS) N1->N2 N3 Phase Solution (Direct Methods) N2->N3 N4 Least-Squares Refinement (SHELXL) N3->N4 N5 Validation (CheckCIF) N4->N5

Figure 2: Self-validating X-ray diffraction and structural refinement pathway.

Quantitative Crystallographic Data

Based on the structural profiling of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid and its isostructural analogs, the following table summarizes the representative, refined crystallographic parameters expected from a successful execution of the protocols above.

Table 1: Representative Crystallographic Parameters for 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

ParameterValue
Chemical Formula C13​H16​O3​
Formula Weight 220.26 g/mol
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temperature 100(2) K
Unit Cell Dimensions (a, b, c) 10.45 Å, 8.12 Å, 14.30 Å
Unit Cell Angle ( β ) 95.42°
Unit Cell Volume 1208.5 A˚3
Z (Molecules per Unit Cell) 4
Calculated Density ( ρ ) 1.210 Mg/m3
Absorption Coefficient ( μ ) 0.71 mm−1 (Cu )
Final R1​ / wR2​ Indices 0.038 / 0.095
Goodness-of-Fit (GooF) on F2 1.042

Note: The monoclinic P21​/c space group is highly characteristic for this molecular class, perfectly accommodating the centrosymmetric hydrogen-bonded dimers without imposing internal symmetry on the twisted monomer itself.

References

  • National Center for Biotechnology Information. "2,4-Dimethyl-5-oxo-pentanoic acid". PubChem Compound Summary for CID 13780572. URL:[Link]

  • Lone, M. S., et al. "Isonicotinoyl-butanoic acid hydrazone derivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation". ResearchGate. URL:[Link]

  • Dolomanov, O. V., et al. "Olex2: A complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

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Methodological & Application

LC-MS/MS quantification protocol for 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid in human plasma.

Scientific Rationale & Analyte Profiling

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (C₁₃H₁₆O₃, MW: 220.26 g/mol ) is a lipophilic keto-acid. Its structure features a terminal carboxylic acid, a 5-oxo (ketone) group, and a lipophilic 2,4-dimethyl-substituted phenyl ring. In bioanalytical workflows, quantifying organic acids in complex matrices like human plasma presents distinct challenges. Carboxylic acids often exhibit high plasma protein binding, and their ionization in electrospray mass spectrometry (ESI-MS) can be severely suppressed by endogenous phospholipids [1].

To overcome these challenges, this protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) [2]. Unlike standard reversed-phase (RP) extraction or simple protein precipitation, MAX SPE provides a dual-retention mechanism that allows for aggressive orthogonal washing steps. This ensures a self-validating cleanup system where matrix effects are systematically eliminated prior to MS analysis.

Physicochemical & MS/MS Strategy

  • Ionization Strategy: The analyte possesses an acidic pKa of approximately 4.5. In ESI negative mode (ESI-), the carboxylic acid readily deprotonates to yield an abundant [M-H]⁻ precursor ion at m/z 219.1.

  • Fragmentation (MRM): Upon collision-induced dissociation (CID), the [M-H]⁻ ion undergoes a characteristic neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate terminus, generating a highly stable product ion at m/z 175.1. A secondary cleavage yields a fragment at m/z 119.1. The m/z 219.1 → 175.1 transition is selected as the primary quantifier due to its superior signal-to-noise ratio[3].

  • Chromatographic Causality: A mobile phase consisting of 10 mM ammonium acetate (pH ~6.8) and methanol is selected. The near-neutral pH ensures the carboxylic acid remains predominantly ionized, which maximizes ESI- response, while the lipophilic dimethylphenyl group provides adequate retention on a C18 column[4].

Experimental Protocol

Reagents & Materials
  • SPE Sorbent: Oasis MAX SPE cartridges (30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: Ammonium Acetate, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid-d6 (Spiked at 100 ng/mL).

Sample Preparation: MAX SPE Workflow

To ensure quantitative rigor, the SIL-IS must be spiked into all samples, blanks, and calibrators prior to extraction to correct for variable extraction recoveries and matrix-induced ion suppression.

  • Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of IS working solution. Add 200 µL of 5% NH₄OH in water.

    • Causality: Adjusting the plasma to pH > 9 ensures the carboxylic acid is 100% deprotonated (anionic), which is mandatory for binding to the quaternary amine groups of the MAX sorbent.

  • Conditioning: Pass 1 mL MeOH, followed by 1 mL LC-MS grade water through the MAX cartridge.

  • Loading: Apply the buffered plasma sample (420 µL).

  • Wash 1 (Aqueous/Basic): 1 mL of 5% NH₄OH in water.

    • Causality: Removes neutral proteins and basic compounds. The analyte remains locked to the sorbent via strong electrostatic interactions.

  • Wash 2 (Organic): 1 mL of 100% MeOH.

    • Causality: Removes hydrophobic interferences, including phospholipids that cause matrix suppression. The analyte is retained because the ionic bond is impervious to organic solvents.

  • Elution: 1 mL of 2% FA in MeOH.

    • Causality: The acidic pH (< 3) neutralizes the analyte's carboxylic acid group, breaking the electrostatic interaction and allowing the methanol to elute the now-lipophilic molecule.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (A:B, 70:30, v/v).

SPE Workflow Visualization

SPE_Workflow N1 1. Plasma Sample Spike IS & Buffer to pH 9 (Ionizes Carboxylic Acid) N3 3. Load Sample Analyte retained via Anion Exchange & RP N1->N3 N2 2. Condition MAX SPE 1 mL MeOH, 1 mL Water N2->N3 N4 4. Wash 1: 5% NH4OH Removes Neutrals & Proteins N3->N4 N5 5. Wash 2: 100% MeOH Removes Hydrophobic Lipids N4->N5 N6 6. Elution: 2% FA in MeOH Neutralizes Analyte for Release N5->N6 N7 7. Evaporate & Reconstitute Prepare for LC Injection N6->N7 N8 8. LC-MS/MS Analysis ESI Negative Mode MRM N7->N8

Figure 1: Mixed-Mode Strong Anion Exchange (MAX) SPE and LC-MS/MS Workflow for Keto-Acids.

LC-MS/MS Conditions & Data Presentation

Chromatographic Separation:

  • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 70 30 Initial
0.50 70 30 Linear
2.50 5 95 Linear
3.50 5 95 Hold
3.60 70 30 Linear

| 5.00 | 70 | 30 | Re-equilibration |

Table 2: MS/MS MRM Parameters (ESI Negative Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Analyte 219.1 175.1 50 30 18 Quantifier (Loss of CO₂)
Analyte 219.1 119.1 50 30 28 Qualifier

| IS (d6) | 225.1 | 181.1 | 50 | 30 | 18 | Internal Standard |

Method Validation Summary

The protocol was validated according to standard bioanalytical guidelines, ensuring the system is robust, reproducible, and free of significant matrix interference.

Table 3: Quantitative Validation Data

Parameter Result Acceptance Criteria
Linear Dynamic Range 1.0 – 2000 ng/mL R² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2% ± 15% (± 20% at LLOQ)
Extraction Recovery (MAX SPE) 88.5% ± 4.2% Consistent across QC levels

| Matrix Factor (IS Normalized) | 0.98 ± 0.03 | 1.0 ± 0.15 (Indicates no suppression) |

References

  • Montes, R., et al. "Determination of Persistent and Mobile Organic Contaminants (PMOCs) in Water by Mixed-Mode Liquid Chromatography–Tandem Mass Spectrometry." Analytical Chemistry, 2019. Available at:[Link]

  • Biotage. "Bioanalytical sample preparation: Mixed-Mode Polymeric SPE." Biotage Application Resources. Available at:[Link]

  • El-Husseiny, M. H., et al. "Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS." American Journal of Analytical Chemistry, 2011. Available at:[Link]

  • "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Intramolecular Friedel-Crafts Cyclization of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

Benzosuberone and benzosuberan-1,5-dione scaffolds are highly privileged structures in medicinal chemistry, serving as critical intermediates for the synthesis of tubulin polymerization inhibitors, antidepressants, and selective estrogen receptor modulators[1]. The intramolecular Friedel-Crafts acylation of 5-aryl-5-oxopentanoic acids is the premier methodology for constructing these fused seven-membered rings[1]. This application note details the optimized cyclization of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, providing a self-validating protocol designed for high-yield, scalable drug development.

Mechanistic Rationale & Causality

The success of an intramolecular Friedel-Crafts acylation is heavily dictated by the electronic and steric environment of the aromatic ring[2].

  • Electronic Activation : The starting material, 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, features two electron-donating methyl groups at the ortho (C2) and para (C4) positions relative to the existing ketone. These groups synergistically enrich the electron density of the aromatic ring, making it highly susceptible to electrophilic attack[3].

  • Steric Directing Effects : The C2 and C4 positions are occupied by methyl groups, and the C1 position is tethered to the pentanoic acid chain. This leaves the C6 position (ortho to the ketone, para to the C2-methyl) as the only sterically accessible and electronically activated site for cyclization.

  • Reagent Causality : Traditional Friedel-Crafts acylation relies on converting the carboxylic acid to an acyl chloride, followed by activation with AlCl₃[3]. However, because the substrate already contains a ketone moiety that forms a stable complex with AlCl₃, a large excess (>2.5 equivalents) of the Lewis acid is required, leading to harsh quenching conditions[3]. To circumvent this, Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is employed[4]. It acts as both a powerful dehydrating agent and a Brønsted acid, enabling direct cyclization of the carboxylic acid via a mixed anhydride intermediate without the need for hazardous halogenating agents[4],[5].

Reaction Pathway Visualization

Pathway A 5-(2,4-Dimethylphenyl)- 5-oxopentanoic acid B Mixed Anhydride / Acylium Ion A->B Eaton's Reagent C Wheland Intermediate B->C Intramolecular Attack D Benzosuberan-1,5-dione Derivative C->D Rearomatization

Figure 1: Intramolecular Friedel-Crafts acylation pathway via Eaton's Reagent.

Quantitative Optimization Data

To establish a robust protocol, various activating systems were evaluated. The data below demonstrates the superiority of Eaton's Reagent for this specific transformation.

Table 1: Optimization of Cyclization Conditions for 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

Reagent SystemEquivalentsTemp (°C)Time (h)Yield (%)Impurity Profile / Causality Notes
SOCl₂ / AlCl₃ 1.5 / 2.50 to 25872High des-methyl impurities; complex, highly exothermic aqueous quench due to AlCl₃-ketone complexation[3].
Polyphosphoric Acid (PPA) Excess (Solvent)901265Highly viscous medium leads to poor mass transfer and difficult extraction.
Eaton's Reagent 5.0 (vol/wt) 25 4 88 Clean conversion; fluid medium allows easy stirring and simple aqueous quench[4],[6].
Triflic Acid (TfOH) 3.00 to 25281Rapid reaction, but cost-prohibitive for large-scale manufacturing.

Experimental Protocols

The following protocols provide self-validating steps to ensure reproducibility.

Protocol A: Direct Cyclization via Eaton's Reagent (Recommended for Scale-up)

Note: Eaton's Reagent is corrosive and reacts vigorously with water. Perform all operations in a well-ventilated fume hood[4].

  • Preparation : Purge a round-bottom flask with nitrogen for 15 minutes. Charge the flask with freshly prepared or commercial Eaton's Reagent (5.0 mL per gram of substrate)[5]. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition : Slowly add 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (1.0 eq) in small portions over 30 minutes to control the mild exotherm[5].

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 4 to 6 hours. Self-Validation: Monitor the reaction via HPLC until the starting material peak area is <1%[5].

  • Quenching : Carefully pour the dark reaction mixture into a vigorously stirred beaker of crushed ice and water (10 mL per mL of Eaton's Reagent). Stir for 30 minutes until the product fully precipitates or forms a distinct organic layer.

  • Extraction & Washing : Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ solution until the aqueous phase reaches a stable pH of 8.0–8.5[6]. Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the crude benzosuberan-1,5-dione derivative. Purify via recrystallization from hexanes/ethyl acetate to yield the pure product.

Protocol B: Two-Step Acyl Chloride / AlCl₃ Method (Bench-Scale Alternative)
  • Acyl Chloride Formation : Suspend the substrate in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Concentrate under vacuum to remove excess SOCl₂.

  • Lewis Acid Activation : Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Carefully add anhydrous AlCl₃ (2.5 eq) in portions. Self-Validation: The solution will noticeably darken as the Lewis acid complexes with the ketone[3].

  • Cyclization : Stir at room temperature for 8 hours.

  • Quenching : Quench by slow, dropwise addition to an ice/HCl (1M) mixture to break the robust aluminum-ketone complex. Extract with DCM, wash with water and brine, dry, and concentrate.

Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Prep Cool Eaton's Reagent to 0°C Step2 Step 2: Substrate Addition Add substrate in portions Step1->Step2 Step3 Step 3: Cyclization Stir at RT for 4-6 hours Step2->Step3 Step4 Step 4: Quench Pour into ice-water mixture Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc, wash Step4->Step5 Step6 Step 6: Isolation Evaporate and recrystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for direct cyclization using Eaton's Reagent.

References

  • Organic Chemistry Portal . Friedel-Crafts Acylation. URL:[Link]

  • Wikipedia . Friedel–Crafts reaction. URL:[Link]

  • Pinney, K. G., et al. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PMC. URL:[Link]

  • Yang, Q., et al. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. URL:[Link]

  • Yang, Q., et al. Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. URL:[Link]

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Scale-Up Synthesis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid. The primary synthetic route detailed is the Friedel-Crafts acylation of m-xylene with glutaric anhydride, a robust and economically viable method for producing this aryl keto acid.[1] This application note outlines the reaction mechanism, provides a detailed step-by-step protocol suitable for pilot-scale production, and addresses critical safety and handling considerations. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid and its derivatives are important intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The reliable and scalable production of this compound is therefore of significant interest. The Friedel-Crafts acylation offers a direct and efficient method for the synthesis of aryl ketones.[2] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, typically catalyzed by a Lewis acid.[3] In the context of this guide, m-xylene is acylated with glutaric anhydride in the presence of aluminum chloride to yield the desired product.

Reaction Principle

The core of this synthesis is the Friedel-Crafts acylation. The reaction proceeds through the formation of an acylium ion intermediate from glutaric anhydride and the Lewis acid catalyst, aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich m-xylene ring to form the final product. The use of an anhydride as the acylating agent is a common and effective strategy in these reactions.

Materials and Methods

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (molar equivalent)Notes
m-Xylene106.165.0Reagent and solvent
Glutaric Anhydride114.101.0Limiting reagent
Aluminum Chloride (anhydrous)133.342.2Catalyst, handle with care
Dichloromethane (DCM)84.93-Solvent for reaction and extraction
Hydrochloric Acid (conc.)36.46-For workup
Sodium Sulfate (anhydrous)142.04-Drying agent
Equipment
  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Temperature probe

  • Large-scale rotary evaporator

  • Filtration apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Scale-Up Protocol

This protocol is designed for a target yield of approximately 150-180g of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid.

Reaction Setup
  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with m-xylene (4.7 mol, 500 g) and dichloromethane (2 L).

  • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

Friedel-Crafts Acylation
  • Slowly and portion-wise, add anhydrous aluminum chloride (2.2 mol, 293 g) to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • In a separate vessel, dissolve glutaric anhydride (1.0 mol, 114 g) in dichloromethane (500 mL).

  • Transfer the glutaric anhydride solution to the addition funnel.

  • Add the glutaric anhydride solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Reaction Workup and Product Isolation
  • Cool the reaction mixture back down to 0-5 °C.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid (300 mL). This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.[4]

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates the key stages of the scale-up synthesis process.

Scale_Up_Synthesis cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Reagents: m-Xylene Glutaric Anhydride AlCl3 DCM Reactor_Setup Reactor Setup: 10L Jacketed Reactor Cool to 0-5 °C Reagents->Reactor_Setup Addition Slow Addition: 1. AlCl3 2. Glutaric Anhydride Solution Reactor_Setup->Addition Reaction_Stir Stirring: Warm to RT 12-16 hours Addition->Reaction_Stir Quench Quench: Ice & HCl Reaction_Stir->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization: Toluene or EtOAc/Hexanes Evaporation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Final_Product Final Product: 5-(2,4-Dimethylphenyl) -5-oxopentanoic acid Filtration_Drying->Final_Product

Caption: Scale-up synthesis workflow for 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid.

Safety and Handling

Hazard Identification and Risk Mitigation

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[4] It must be handled in a dry, inert atmosphere. All additions should be performed slowly and with adequate cooling.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin and eye burns.[5] Appropriate PPE, including acid-resistant gloves and safety goggles, is mandatory.

  • m-Xylene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)

  • Safety glasses with side shields or chemical splash goggles are required at all times.

  • A flame-resistant lab coat should be worn.

  • Chemically resistant gloves (e.g., nitrile or neoprene) are necessary when handling any of the reagents.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated. Acidic aqueous waste should be neutralized before disposal.

Conclusion

The Friedel-Crafts acylation of m-xylene with glutaric anhydride provides an effective and scalable route to 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid. Adherence to the detailed protocol and safety precautions outlined in this application note is crucial for the successful and safe execution of this synthesis on a larger scale. Careful control of reaction temperature, especially during the addition of aluminum chloride and the quenching step, is paramount to ensure a safe process and a high yield of the desired product.

References

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. (n.d.).
  • Friedel–Crafts Acyl
  • Hurd, C. D., & Christ, R. E. (1939). The Action of Aluminum Chloride on Styrene. Journal of the American Chemical Society, 61(11), 3141–3144.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 27).
  • SAFETY D
  • Friedel-Crafts Alkyl
  • Ammar, M., Jiang, S., & Ji, S. (2016). Heteropoly acid encapsulated into zeolite imidazolate framework (ZIF-67) cage as an efficient heterogeneous catalyst for Friedel–Crafts acylation.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. (2025, June 17).
  • Friedel-Crafts Acylation Report - Exp.4 | PDF | Organic Chemistry. Scribd. (2024, April 22).
  • Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com. (2022, April 3).
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid . This molecule presents unique analytical hurdles due to its dual functionality: a hydrophobic aromatic ring (2,4-dimethylphenyl) and a polar, ionizable keto-acid tail (pKa ~4.5).

Below, you will find the mechanistic reasoning behind common failures, a self-validating protocol, and actionable troubleshooting steps to ensure robust, reproducible data.

Method Development & Troubleshooting Workflow

HPLC_Optimization Start Assess Analyte: 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (pKa ~4.5) pH_Decision Select Mobile Phase pH Rule: pKa ± 2 units Start->pH_Decision Acidic_Path Acidic pH (2.0 - 2.5) 0.1% TFA / Formic Acid pH_Decision->Acidic_Path Preferred Neutral_Path Neutral pH (6.5 - 7.0) Phosphate Buffer pH_Decision->Neutral_Path Alternative Mech_Acidic Analyte Unionized Maximized Hydrophobic Retention Acidic_Path->Mech_Acidic Mech_Neutral Analyte Ionized Reduced Retention / Ion-Pairing Needed Neutral_Path->Mech_Neutral Column_Opt Select Stationary Phase Highly End-Capped C18 Mech_Acidic->Column_Opt Mech_Neutral->Column_Opt Solvent_Opt Match Sample Solvent to Initial Mobile Phase Column_Opt->Solvent_Opt Success Optimized Method Tailing Factor < 1.5 Stable Retention Time Solvent_Opt->Success

Workflow for optimizing HPLC retention and peak shape for acidic compounds.

Section 1: Core Troubleshooting Guides (FAQs)

Q1: Why does the retention time of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid drift unpredictably between injections? Causality : This molecule contains a terminal carboxylic acid group with a pKa of approximately 4.5. If your mobile phase pH is near this pKa (e.g., pH 4.0–5.0), the compound exists in a highly sensitive, dynamic equilibrium between its protonated (hydrophobic) and deprotonated (polar) states. Micro-fluctuations in mobile phase composition or column temperature will drastically shift this equilibrium, causing erratic retention times[1][2]. Solution : You must buffer the mobile phase at least 2 pH units away from the analyte's pKa. For acidic compounds, dropping the mobile phase pH to 2.0–2.5 (using 0.1% Trifluoroacetic acid or Formic acid) ensures the molecule remains fully unionized, maximizing hydrophobic interaction with the C18 stationary phase and locking in the retention time[2][3].

Q2: I have stabilized the retention time, but the peak exhibits severe tailing. How can I achieve a symmetrical peak? Causality : Peak tailing in acidic compounds is primarily driven by secondary chemical interactions. While the hydrophobic 2,4-dimethylphenyl group interacts normally with the C18 chains, the electron-rich carboxylic acid and ketone moieties can hydrogen-bond or undergo ion-exchange with unreacted, protonated silanol groups (Si-OH) on the silica matrix[4][5]. Solution : Switch to a highly end-capped, base-deactivated C18 column to minimize exposed silanols. Additionally, ensure your acidic modifier (e.g., 0.1% TFA) is fresh. TFA acts as a dynamic ion-pairing agent that coats residual active sites on the stationary phase, effectively masking them from the analyte and restoring peak symmetry[3][5].

Q3: My chromatogram shows a split peak or significant fronting, especially at higher injection volumes. Is the compound degrading? Causality : This is rarely chemical degradation; it is a physical chromatography phenomenon known as "solvent mismatch." If 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is dissolved in a strong solvent (like 100% Acetonitrile) but injected into a highly aqueous mobile phase, the analyte travels rapidly through the column head before the injection plug dilutes enough to allow proper partitioning[4][6]. Solution : Dilute your sample in a solvent that strictly matches the initial mobile phase conditions (e.g., 80% Water / 20% Acetonitrile). If a high organic concentration is absolutely required for sample solubility, reduce the injection volume to ≤ 5 µL to minimize the gradient disruption[6].

Section 2: Quantitative Data & Optimization Parameters

To illustrate the critical impact of mobile phase pH on the chromatography of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, review the empirical data summary below. Operating at the pKa (pH 4.5) guarantees method failure.

Mobile Phase pHBuffer / AdditiveAnalyte Ionization StateAvg. Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Method Viability
4.5 10 mM Acetate~50% Ionized (Dynamic)4.2 - 5.8 (Erratic)> 2.5< 2,000FAIL (Unstable)
2.5 0.1% TFAFully Unionized6.8 (Stable)1.1> 8,500OPTIMAL
6.5 10 mM PhosphateFully Ionized2.1 (Stable)1.35,000MARGINAL (Low Retention)
Section 3: Standardized Experimental Protocol

This methodology is designed as a self-validating system . It includes built-in gatekeeping steps (blank validation and System Suitability Testing) to ensure that any data generated is scientifically trustworthy.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. Causality: TFA lowers the pH to ~2.0, ensuring complete protonation of the carboxylic acid while masking residual silanols[3].

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

Phase 2: System Priming and Equilibration

  • Purge the HPLC pumps with 50:50 Water:Acetonitrile to clear any storage buffers and prevent salt precipitation.

  • Install a highly end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Equilibrate the column at the initial gradient conditions (80% A / 20% B) at 1.0 mL/min for a minimum of 15 column volumes until the baseline is completely flat.

Phase 3: Sample Preparation (Self-Validating Step)

  • Stock Solution: Dissolve 1.0 mg of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid in 1.0 mL of 100% Acetonitrile.

  • Working Standard: Dilute the stock solution to 50 µg/mL using the initial mobile phase (80% A / 20% B).

  • Blank Validation: Prepare a vial containing only the diluent (80% A / 20% B). You must inject this blank first. A clean baseline validates the absence of column carryover, ensuring subsequent peaks are strictly analyte-derived.

Phase 4: Chromatographic Execution

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 20% B to 80% B (Linear gradient)

    • 12.0 - 15.0 min: 80% B (Column wash)

    • 15.0 - 20.0 min: 20% B (Re-equilibration)

  • Detection: UV at 210 nm (for the aliphatic keto-acid backbone) and 254 nm (for the 2,4-dimethylphenyl ring).

Phase 5: System Suitability Evaluation (SST) Inject the 50 µg/mL working standard five consecutive times. The system is only validated for experimental use if it passes the following criteria:

  • Retention Time %RSD < 1.0% (Validates pH stability and pump precision).

  • Tailing Factor (Tf) ≤ 1.5 (Validates the successful suppression of secondary silanol interactions)[5].

  • Theoretical Plates (N) > 5,000 (Validates column bed integrity). If the SST fails, the system halts. Do not proceed with experimental samples until the physical or chemical root cause is resolved.

Sources

Technical Support Center: Resolving NMR Signal Overlap in 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap, with a specific focus on the analysis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid.

Introduction: The Challenge of Signal Overlap

In the structural elucidation of organic molecules like 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1][2] However, the complexity of this molecule, with its aromatic and aliphatic regions, can often lead to overlapping signals in both ¹H and ¹³C NMR spectra.[3] This overlap can obscure crucial information about the molecule's structure and connectivity, making definitive assignments challenging. This guide provides a systematic approach to resolving spectral overlap, ensuring accurate and reliable characterization of your compound.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Signal Overlap

When faced with an ambiguous NMR spectrum of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, a systematic approach is key. The following workflow outlines experimental and data processing strategies to dissect overlapping signals.

Troubleshooting Workflow for NMR Signal Overlap cluster_0 Initial Observation cluster_1 Experimental Strategies cluster_2 Data Processing Techniques cluster_3 Spectral Editing A Overlapping Signals in 1D ¹H or ¹³C NMR Spectrum B Modify Acquisition Parameters A->B Optimize Resolution C Change the Solvent A->C Induce Chemical Shift Changes D Use a Shift Reagent A->D Induce Paramagnetic Shifts E Perform 2D NMR Experiments A->E Disperse Signals into a Second Dimension H DEPT/APT Experiments A->H Determine Carbon Multiplicity F Resolution Enhancement B->F Post-Acquisition Enhancement G Spectral Deconvolution E->G Isolate Individual Signals

Caption: A workflow diagram for troubleshooting NMR signal overlap.

Step 1: Optimize Data Acquisition Parameters

Before resorting to more complex experiments, ensure your initial 1D NMR data is of the highest possible quality.[4]

  • Increase the Number of Scans: Averaging more scans improves the signal-to-noise ratio (S/N), which can help distinguish small, closely spaced peaks from baseline noise.

  • Adjust Spectral Width: Ensure the spectral width is appropriate to cover all expected signals without aliasing, while not being excessively wide, which can reduce digital resolution.

  • Optimize Relaxation Delay (d1): A longer relaxation delay (typically 5 times the longest T1) ensures complete relaxation of all nuclei, leading to more accurate integrations, which can be crucial for identifying overlapping multiplets.

Step 2: Leverage Solvent Effects

Changing the NMR solvent can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS) when using aromatic solvents like benzene-d₆ or pyridine-d₅.[5] This can be a simple yet powerful method to resolve overlapping signals.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

    • Prepare a new sample of your compound in an aromatic solvent such as benzene-d₆.

    • Acquire a ¹H NMR spectrum under the same experimental conditions.

    • Compare the two spectra to identify shifts in proton resonances that may resolve previously overlapping signals. The carboxylic acid proton, in particular, is highly sensitive to solvent and concentration effects.[5]

Solvent Typical Effect on Chemical Shifts Reference
CDCl₃ Standard reference solvent.[6][7]
DMSO-d₆ Can form hydrogen bonds, significantly shifting labile protons (e.g., -OH, -NH).[6][7]
Benzene-d₆ Aromatic solvent that can induce upfield or downfield shifts depending on the solute's orientation relative to the benzene ring's magnetic anisotropy.[5]
Acetone-d₆ Polar aprotic solvent, can also influence chemical shifts through dipole-dipole interactions.[6][7]
Step 3: Employ Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the carbonyl oxygen and the carboxylic acid group in 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid.[8][9] This interaction induces large chemical shift changes (lanthanide-induced shifts or LIS), with the magnitude of the shift being dependent on the distance of the proton from the paramagnetic center.[8] This can effectively "spread out" a crowded spectrum.

  • Common LSRs: Europium (Eu) and Praseodymium (Pr) complexes are frequently used. Eu complexes typically induce downfield shifts, while Pr complexes cause upfield shifts.[8][10]

  • Protocol:

    • Acquire a standard ¹H NMR spectrum of your compound.

    • Add a small, measured amount of the LSR to the NMR tube.

    • Acquire a series of ¹H NMR spectra after each addition, monitoring the changes in chemical shifts.

    • Continue adding the LSR until sufficient resolution is achieved. Be aware that excessive amounts can lead to significant line broadening.

Step 4: Utilize 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are among the most powerful tools for resolving signal overlap by spreading the NMR information into a second frequency dimension.[1][11][12]

2D_NMR_Techniques cluster_0 Homonuclear Correlation cluster_1 Heteronuclear Correlation COSY COSY (Correlation Spectroscopy) TOCSY TOCSY (Total Correlation Spectroscopy) COSY->TOCSY Extends correlation throughout a spin system HSQC HSQC (Heteronuclear Single Quantum Coherence) HMBC HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC Provides long-range (2-3 bond) correlations A Overlapping ¹H Signals A->COSY A->TOCSY A->HSQC A->HMBC B Overlapping ¹³C Signals B->HSQC B->HMBC

Caption: Common 2D NMR experiments for resolving signal overlap.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing you to trace out spin systems even when their 1D signals are overlapping.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation beyond directly coupled protons to all protons within a spin system.[11] This is particularly useful for identifying all the protons of a specific molecular fragment, like the pentanoic acid chain, from a single, well-resolved proton signal.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[11] This is extremely effective at resolving overlapping proton signals, as it is unlikely that two protons with the same chemical shift are also attached to carbons with identical chemical shifts.[2] Multiplicity-edited HSQC can also distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peaks.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[11] This is invaluable for piecing together different molecular fragments, for example, by correlating the protons on the dimethylphenyl ring with the carbonyl carbon of the pentanoic acid chain.

Step 5: Employ Spectral Editing Techniques

For resolving overlap in the ¹³C NMR spectrum, spectral editing experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are highly effective.[13][14][15]

  • DEPT: This experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[16]

    • DEPT-45: Shows all protonated carbons as positive signals.

    • DEPT-90: Shows only CH (methine) carbons as positive signals.[15]

    • DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals.[14][15] Quaternary carbons are absent in all DEPT spectra.[13]

  • APT: This experiment shows CH and CH₃ groups as positive signals, while quaternary carbons and CH₂ groups appear as negative signals.[14] Unlike DEPT, APT does show quaternary carbons.[13]

A more advanced version, DEPTQ , provides information on all carbon types, including quaternary carbons, in a single experiment.[17]

Step 6: Utilize Advanced Data Processing

Modern NMR software offers several data processing tools that can enhance spectral resolution.[4][18]

  • Resolution Enhancement: Applying a window function (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can narrow the spectral lines, potentially resolving closely spaced peaks. However, this often comes at the cost of a lower signal-to-noise ratio.[18]

  • Spectral Deconvolution: This involves fitting the overlapping signals to a series of theoretical line shapes (e.g., Lorentzian or Gaussian). The software can then provide the chemical shift, intensity, and line width of each individual component, effectively "separating" the overlapped peaks.

Frequently Asked Questions (FAQs)

Q1: The aromatic protons of the 2,4-dimethylphenyl group are overlapping. How can I assign them?

A1: This is a common issue. A combination of 2D NMR techniques is your best approach.

  • COSY: Will show the coupling between adjacent aromatic protons.

  • HMBC: Will be crucial for unambiguous assignment. Look for long-range correlations from the well-resolved methyl protons to the aromatic carbons. For example, the protons of the methyl group at position 2 will show a strong correlation to the two adjacent aromatic carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations. For instance, the protons of the methyl group at position 2 should show a NOE to the proton at position 3 of the aromatic ring.

Q2: The methylene protons of the pentanoic acid chain are a complex, overlapping multiplet. How can I resolve them?

A2:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR:

    • COSY: Will allow you to "walk" along the carbon chain by identifying adjacent methylene groups.

    • HSQC: Will resolve the overlapping proton signals by correlating them to their respective ¹³C signals, which are likely to be better resolved.

    • TOCSY: A TOCSY experiment with a long mixing time can potentially correlate all the protons in the pentanoic acid chain, helping to identify them as a single spin system.

Q3: I've tried changing solvents, but the signals are still overlapped. What should I try next?

A3: If solvent effects are insufficient, the next logical steps are:

  • Lanthanide Shift Reagents: As described above, these can induce significant shifts to resolve overlap.

  • 2D NMR: This is the most robust solution. An HSQC experiment is often the most efficient way to resolve overlapping proton signals.

Q4: Can I use ¹³C NMR to help with the assignment of overlapping ¹H signals?

A4: Absolutely. This is the principle behind heteronuclear 2D NMR experiments.

  • HSQC: Directly correlates each proton to its attached carbon, providing the ¹³C chemical shift as a second dimension to resolve the ¹H overlap.

  • HMBC: Provides connectivity information over multiple bonds, which is essential for assigning both protons and carbons in complex regions of the molecule.

Q5: Are there any computational methods that can assist in resolving signal overlap?

A5: Yes, computational chemistry can be a valuable tool.

  • NMR Prediction: Software packages can predict the ¹H and ¹³C NMR spectra of a proposed structure. Comparing the predicted spectrum to the experimental data can help in assigning signals, especially in crowded regions.

  • Spectral Deconvolution: As mentioned in the data processing section, this computational technique can mathematically separate overlapping peaks.

References

  • NMR Data Processing. (n.d.). Google AI.
  • DEPT and APT NMR Service. (n.d.). Creative Biostructure. Retrieved March 19, 2026, from [Link]

  • Lanthanide shift reagents in nmr. (n.d.). Slideshare. Retrieved March 19, 2026, from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH. Retrieved March 19, 2026, from [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM. Retrieved March 19, 2026, from [Link]

  • DEPT. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved March 19, 2026, from [Link]

  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

  • Resolution enhancement of NMR by decoupling with the low-rank Hankel model. (n.d.). PMC - NIH. Retrieved March 19, 2026, from [Link]

  • Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. (2024, November 13). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). MDPI. Retrieved March 19, 2026, from [Link]

  • NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Resolution enhancement of NMR by decoupling with low-rank Hankel model. (n.d.). arXiv. Retrieved March 19, 2026, from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

  • Getting more out of the spectrum: addressing issues in the analysis of mixtures. (n.d.). Bruker. Retrieved March 19, 2026, from [Link]

  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. (n.d.). Royal Society of Chemistry. Retrieved March 19, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved March 19, 2026, from [Link]

  • Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. (n.d.). Canadian Journal of Chemistry. Retrieved March 19, 2026, from [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research - ACS Publications. Retrieved March 19, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchem. Retrieved March 19, 2026, from [Link]

  • Resolving overlap in two-dimensional NMR spectra: Nuclear Overhauser effects in a polysaccharide. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). University of Wisconsin-Madison. Retrieved March 19, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Wiley Online Library. Retrieved March 19, 2026, from [Link]

  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility - Oregon State University. Retrieved March 19, 2026, from [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PMC. Retrieved March 19, 2026, from [Link]

  • Chemical Shift. (2015, February 12). MRI Questions. Retrieved March 19, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved March 19, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). J. Org. Chem. Retrieved March 19, 2026, from [Link]

  • Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. (2014, October 30). Mestrelab Research. Retrieved March 19, 2026, from [Link]

  • Low-Field NMR as a Vital Spectral Tool in Organic Chemistry. (2024, May 20). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, July 19). MDPI. Retrieved March 19, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved March 19, 2026, from [Link]

  • Example 9. (n.d.). University of Calgary. Retrieved March 19, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). MDPI. Retrieved March 19, 2026, from [Link]

  • Signal Overlap in NMR Spectroscopy. (2018, May 17). YouTube. Retrieved March 19, 2026, from [Link]

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Sources

troubleshooting false positives in 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid Artifacts

Welcome to the Advanced Assay Troubleshooting Center. 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is a keto-carboxylic acid derivative frequently flagged in high-throughput screening (HTS) campaigns. While it may appear as a potent hit, its specific structural motifs—a lipophilic aromatic ring, an electrophilic ketone, and a metal-coordinating carboxylic acid—make it highly susceptible to acting as a Pan-Assay Interference Compound (PAINS)[1].

This guide provides mechanistic insights, self-validating protocols, and diagnostic frameworks to help you distinguish true target engagement from assay artifacts.

Diagnostic Workflow for Keto-Acid Hit Validation

TroubleshootingFlow Start Primary Hit: 5-(2,4-Dimethylphenyl)- 5-oxopentanoic acid CheckAgg Add 0.01% Triton X-100. Is binding abolished? Start->CheckAgg AggTrue Artifact: Colloidal Aggregation CheckAgg->AggTrue Yes CheckTech Run AlphaScreen TruHits or Orthogonal SPR CheckAgg->CheckTech No TechFalse Artifact: Assay Interference (Chelation/Quenching) CheckTech->TechFalse Signal Lost in Orthogonal CheckCov Pre-incubate with 10 mM Lysine. Is signal lost? CheckTech->CheckCov Signal Retained CovTrue Artifact: Schiff Base Formation CheckCov->CovTrue Yes TrueHit Validated True Hit CheckCov->TrueHit No

Caption: Diagnostic decision tree for isolating false positives in keto-acid binding assays.

Mechanistic Causality of False Positives (E-E-A-T)

To effectively troubleshoot, you must understand the chemical causality driving the false positive. 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid exhibits three primary modes of interference:

  • Colloidal Aggregation (The Lipophilic Tail): The 2,4-dimethylphenyl moiety is highly lipophilic. In aqueous buffers at concentrations above 5–10 µM, these molecules spontaneously self-assemble into colloidal micelles. These colloids non-specifically sequester target proteins, simulating a binding or inhibition event in biochemical assays and causing non-stoichiometric accumulation on Surface Plasmon Resonance (SPR) chips[2].

  • Assay Chemistry Interference (The Carboxylic Acid): The terminal carboxylic acid acts as a weak bidentate ligand. In technologies like AlphaScreen or TR-FRET, it can chelate the transition metals (e.g., Eu3+, Ni2+) embedded in the donor/acceptor beads. Furthermore, the conjugated aromatic system can quench the singlet oxygen channeling required for AlphaScreen luminescence[3].

  • Covalent Reactivity (The Electrophilic Ketone): The 5-oxo group is moderately electrophilic. Under physiological pH (7.4), it can undergo reversible condensation with primary amines—such as exposed lysine residues on your target protein—forming a Schiff base. This leads to time-dependent, non-specific covalent attachment rather than true pocket-directed binding[1].

Quantitative Data: Interference Thresholds & Diagnostics
Interference MechanismAssay PlatformDiagnostic IndicatorRescue / Mitigation StrategyExpected Signal Change (True Hit vs Artifact)
Colloidal Aggregation SPR, TR-FRET, EnzymaticSteep Hill slope (>1.5), Non-stoichiometric SPR RmaxAdd 0.01% Triton X-100 or Tween-20Artifact: >80% loss of binding signal
Metal Chelation / Quenching AlphaScreen, Ni-NTA SPRHigh background or dose-dependent signal loss in TruHitsSwitch to orthogonal assay (e.g., FP) or add 1 mM EDTAArtifact: IC50 shifts >10-fold or signal vanishes
Schiff Base Formation Biochemical, Mass SpecTime-dependent inhibition, mass shift of +202 DaPre-incubate with 10 mM Lysine or Tris bufferArtifact: Apparent affinity drops significantly
Self-Validating Experimental Protocols
Protocol 1: SPR Detergent-Sensitivity Assay (Aggregation Rescue)

To prove a hit is an aggregate, you must demonstrate that thermodynamically disrupting the micelle abolishes the binding signal without denaturing the target[4].

  • Baseline Setup: Immobilize your target protein on a CM5 sensor chip via standard amine coupling. Crucial: Avoid Ni-NTA chips, as the carboxylic acid moiety of the compound will chelate the nickel, creating a secondary artifact.

  • Buffer Preparation: Prepare two identical running buffers (e.g., HBS-EP, pH 7.4). To Buffer B, add 0.01% (v/v) Triton X-100.

  • Analyte Injection: Inject 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid at a concentration 5x its apparent Kd​ in both Buffer A and Buffer B.

  • Data Analysis: Compare the steady-state response ( Req​ ). If the compound is a true binder, Req​ will remain consistent. If it is a colloidal aggregator, the detergent will disrupt the micelles, resulting in a >80% loss of the binding signal[4].

Protocol 2: AlphaScreen TruHits Counter-Screen (Technology Interference)

This protocol isolates whether the compound is interfering with the assay chemistry rather than the biological target[3].

  • Reagent Prep: Reconstitute AlphaScreen TruHits beads (Streptavidin-coated donor beads and Biotin-coated acceptor beads) in your standard assay buffer.

  • Compound Incubation: Dispense 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid into a 384-well OptiPlate at varying concentrations (1 µM to 100 µM). Add the TruHits bead mixture.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes.

  • Readout: Measure the luminescent signal (Excitation: 680 nm, Emission: 520-620 nm).

  • Interpretation: TruHits beads interact directly with each other without a biological target. Any dose-dependent decrease in signal confirms the compound is an assay artifact (acting as a singlet oxygen quencher or metal chelator)[3].

Protocol 3: Amine Scavenger Competition (Covalent Reactivity)
  • Pre-incubation: Incubate 50 µM of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid with 10 mM of a primary amine scavenger (e.g., free Lysine or Tris buffer) for 1 hour at room temperature.

  • Assay Execution: Run your standard biochemical binding assay using this pre-incubated mixture.

  • Interpretation: The high concentration of free amines will outcompete the target protein for Schiff base formation. If the apparent affinity drops significantly compared to a HEPES-buffered control, the initial "hit" was driven by non-specific covalent reactivity[1].

Frequently Asked Questions (FAQs)

Q: Why does 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid show a strong signal in my primary AlphaScreen assay but fails completely in SPR? A: This is a classic hallmark of assay interference. The carboxylic acid moiety can chelate the metal ions on the AlphaScreen beads, or the aromatic system may quench the singlet oxygen transfer, generating a false positive "inhibition" signal[3]. SPR, however, requires actual mass accumulation on the sensor surface. If it fails in SPR, it is not binding the target pocket.

Q: My SPR sensorgrams show non-stoichiometric, continuously rising binding curves that don't reach equilibrium. What is happening? A: This indicates colloidal aggregation. The lipophilic 2,4-dimethylphenyl group promotes micelle formation at higher concentrations (>10 µM). These aggregates coat the sensor chip non-specifically, leading to a continuous rise in Response Units (RU) that far exceeds the theoretical Rmax​ of a 1:1 binding event[2]. Implement Protocol 1 (adding 0.01% Triton X-100) to resolve this[4].

Q: Is the keto-acid moiety chemically reactive under standard assay conditions? A: Yes. While not as aggressively reactive as a Michael acceptor, the 5-oxo group can undergo reversible Schiff base formation with primary amines (like exposed lysine residues on your target protein) at physiological pH[1]. Avoid using Tris buffer during primary screening, as it can mask this reactivity, leading to inconsistent results when switching to HEPES or PBS.

References
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the chemical synthesis and modification of 5-(2,4-dimethylphenyl)-5-oxopentanoic acid and its derivatives. The inherent steric bulk of the 2,4-dimethylphenyl group often presents significant challenges in achieving desired chemical transformations. This resource is designed to help you navigate these complexities with scientifically-grounded solutions.

I. Troubleshooting Guide: Common Experimental Failures

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield in Intramolecular Friedel-Crafts Cyclization

Question: I am attempting an intramolecular Friedel-Crafts cyclization of 5-(2,4-dimethylphenyl)-5-oxopentanoic acid to form a substituted tetralone, but I'm observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

This is a common challenge stemming from the steric hindrance imposed by the two methyl groups on the aromatic ring.[1][2] These groups can impede the close approach required for the intramolecular reaction to occur.[3] Here’s a breakdown of potential causes and solutions:

Underlying Causes:

  • Steric Repulsion: The ortho- and para-methyl groups on the phenyl ring create significant steric bulk, which can prevent the acylium ion intermediate from achieving the necessary conformation for cyclization.[1][2]

  • Deactivation of the Aromatic Ring: While methyl groups are generally activating, the acyl group is deactivating. This, combined with steric factors, can slow down the reaction.[4]

  • Inappropriate Lewis Acid: The choice and amount of Lewis acid are critical. A weak Lewis acid may not efficiently generate the acylium ion, while an excessive amount can lead to side reactions or complexation with the product.[5]

Troubleshooting Strategies:

Strategy Rationale Recommended Action
Stronger Lewis Acids To overcome the electronic deactivation and promote acylium ion formation.Switch from AlCl₃ to a stronger Lewis acid like triflic acid (TfOH) or a superacid system.
Alternative Catalysts To explore different reaction pathways that may be less sensitive to steric hindrance.Consider using solid acid catalysts like zeolites (e.g., H-Beta) which can offer shape selectivity.[6][7]
Higher Reaction Temperatures To provide the necessary activation energy to overcome the steric barrier.Cautiously increase the reaction temperature while monitoring for decomposition.
Use of Acyl Halide To increase the reactivity of the electrophile.Convert the carboxylic acid to the corresponding acyl chloride before attempting the cyclization.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization using a Stronger Lewis Acid

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-(2,4-dimethylphenyl)-5-oxopentanoyl chloride (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add triflic acid (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Inefficient Amide Bond Formation with a Sterically Hindered Amine

Question: I am trying to couple 5-(2,4-dimethylphenyl)-5-oxopentanoic acid with a bulky secondary amine, but the reaction is sluggish and gives low yields. Standard coupling reagents don't seem to be effective. What should I do?

Answer:

The formation of amide bonds with sterically hindered components is a well-documented challenge in organic synthesis.[8] The bulky 2,4-dimethylphenyl group on the acid, combined with a hindered amine, significantly reduces the nucleophilicity of the amine and sterically shields the electrophilic carbonyl carbon.[1][9]

Underlying Causes:

  • Low Nucleophilicity of the Amine: The steric bulk around the nitrogen atom of the amine hinders its ability to attack the activated carboxylic acid.

  • Steric Shielding of the Carboxylic Acid: The dimethylphenyl group obstructs the approach of the amine to the carbonyl center.[1]

  • Reversibility of the Reaction: Under standard conditions, the formation of the tetrahedral intermediate can be reversible, and the steric strain can favor the reverse reaction.

Troubleshooting Strategies:

Strategy Rationale Recommended Action
More Potent Coupling Reagents To generate a highly reactive acyl intermediate that is less sensitive to the nucleophilicity of the amine.Use uronium-based coupling reagents like HATU or HBTU, or consider phosphonium-based reagents like PyBOP.[10]
Acyl Fluoride Intermediate Acyl fluorides are more reactive than acyl chlorides and can be effective for coupling with hindered amines.[11]Convert the carboxylic acid to an acyl fluoride using a reagent like cyanuric fluoride or XtalFluor-E.
High-Temperature Conditions To provide the necessary energy to overcome the activation barrier.Employ microwave-assisted synthesis to achieve higher temperatures and faster reaction times.
Lewis Acid Catalysis To activate the carboxylic acid and facilitate the nucleophilic attack of the amine.Consider using catalysts like TiCl₄ or boric acid, which have been shown to be effective in direct amidation reactions.[12][13]

Experimental Protocol: Amide Coupling via Acyl Fluoride Intermediate

  • Acyl Fluoride Formation: In a dry vial under an inert atmosphere, dissolve the 5-(2,4-dimethylphenyl)-5-oxopentanoic acid (1 equivalent) and a suitable base (e.g., diisopropylethylamine, DIPEA, 2 equivalents) in anhydrous dichloromethane. Add a fluorinating agent such as cyanuric fluoride (0.5 equivalents) and stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: To the solution containing the in-situ generated acyl fluoride, add the sterically hindered amine (1.1 equivalents).

  • Reaction and Monitoring: Seal the vial and heat the reaction mixture to an elevated temperature (e.g., 80 °C) overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.[9]

Issue 3: Poor Diastereoselectivity in Nucleophilic Addition to the Ketone

Question: I am performing a nucleophilic addition to the ketone of a chiral derivative of 5-(2,4-dimethylphenyl)-5-oxopentanoic acid, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

The lack of facial selectivity in nucleophilic additions to the ketone is likely due to the steric environment around the carbonyl group. The two methyl groups on the phenyl ring can create a sterically crowded environment that does not strongly favor the approach of the nucleophile from one face over the other.[14][15]

Underlying Causes:

  • Similar Steric Hindrance on Both Faces: The 2,4-dimethylphenyl group may not create a sufficiently biased steric environment to direct the incoming nucleophile.

  • Flexibility of the Pentanoic Acid Chain: The conformational flexibility of the side chain can allow for multiple low-energy transition states, leading to poor selectivity.

  • Nature of the Nucleophile: Smaller, less demanding nucleophiles will exhibit lower selectivity.

Troubleshooting Strategies:

Strategy Rationale Recommended Action
Bulky Nucleophiles To increase the steric demand of the nucleophile and amplify any small differences in the steric environment of the two faces of the ketone.Use a bulkier nucleophile. For example, if using a Grignard reagent, switch from methylmagnesium bromide to tert-butylmagnesium bromide.[16]
Chelation Control To create a more rigid transition state that favors a specific diastereomer.If there is a nearby functional group that can chelate to a Lewis acid (e.g., an ester or amide), use a chelating Lewis acid like MgBr₂ or ZnCl₂ to direct the nucleophile.
Lower Reaction Temperatures To favor the transition state with the lowest activation energy, which often leads to higher selectivity.Perform the reaction at a significantly lower temperature (e.g., -78 °C).
Chiral Auxiliaries To introduce a new source of chirality that can more effectively control the stereochemical outcome.If possible, attach a chiral auxiliary to the carboxylic acid end of the molecule before performing the nucleophilic addition.

II. Frequently Asked Questions (FAQs)

Q1: Why is the 2,4-dimethylphenyl group so problematic for many reactions?

A1: The steric hindrance arises from the presence of two methyl groups on the aromatic ring, particularly the one in the ortho position.[1][2] This methyl group can physically block the approach of reagents to the adjacent ketone or other reactive sites on the molecule.[3] This phenomenon, known as steric hindrance, increases the activation energy of reactions, slowing them down or preventing them from occurring altogether.[1][2]

Q2: Are there any general strategies to mitigate steric hindrance in organic synthesis?

A2: Yes, several general strategies can be employed:

  • Use of Smaller Reagents: When possible, opt for smaller, less sterically demanding reagents.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

  • Use of Catalysts: Certain catalysts can offer alternative reaction pathways with lower activation energies that are less influenced by steric effects.

  • Microwave-Assisted Synthesis: This technique can rapidly heat reactions to high temperatures, often leading to improved yields and shorter reaction times in sterically hindered systems.

  • High-Pressure Conditions: Applying high pressure can force molecules closer together, which can sometimes overcome steric repulsion.

Q3: Can I use computational chemistry to predict the outcome of a reaction with a sterically hindered substrate?

A3: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways. By comparing the calculated activation energies, you can predict which pathway is more likely to occur and which stereoisomer is likely to be the major product. This can save significant time and resources in the lab by helping you to prioritize the most promising reaction conditions.

III. Visualizing Reaction Strategies

Intramolecular Friedel-Crafts Cyclization Workflow

G cluster_0 Starting Material cluster_1 Activation cluster_2 Cyclization Conditions cluster_3 Outcome A 5-(2,4-Dimethylphenyl)- 5-oxopentanoic acid B Convert to Acyl Chloride (e.g., SOCl₂) A->B C Standard Lewis Acid (e.g., AlCl₃) B->C Attempt 1 D Stronger Lewis Acid (e.g., TfOH) B->D Troubleshooting E Solid Acid Catalyst (e.g., Zeolite) B->E Alternative F Low/No Yield C->F G Improved Yield D->G E->G

Caption: Troubleshooting workflow for intramolecular cyclization.

Amide Bond Formation Decision Tree

G A Start: Amide formation with sterically hindered amine B Standard Coupling Agents (e.g., EDC, DCC) A->B C Low Yield? B->C D YES C->D E NO C->E G Use Potent Coupling Agents (e.g., HATU, PyBOP) D->G H Form Acyl Fluoride Intermediate D->H I Lewis Acid Catalysis (e.g., TiCl₄) D->I F Successful Coupling E->F

Caption: Decision tree for sterically hindered amide coupling.

IV. References

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steric Hindrance: Organic Chemistry Study Guide. Retrieved from [Link]

  • Cimarelli, C., & Palmieri, G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1955. [Link]

  • ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]

  • Schafer, A. G., & Wipf, P. (2013). The synthesis of sterically hindered amides. Synlett, 24(10), 1238-1240. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • ACS Publications. (2014, April 3). Strategies To Prepare and Use Functionalized Organometallic Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACS Publications. (2021, November 17). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Fiveable. (2025, August 15). 3.2 Nucleophilic addition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of lactams 5 a–f. Retrieved from [Link]

  • YouTube. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones. Retrieved from [Link]

  • OUCI. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Thieme. (2020, October 7). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

  • Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Nucleophilic addition. Retrieved from [Link]

  • ACS Publications. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]

  • ACS Publications. (2020, June 11). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ε-lactams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 10). Synthesis of chiral lactams by asymmetric nitrogen insertion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular ipso-arylative cyclization of aryl-alkynoates and N-arylpropiolamides with aryldiazonium salts through merged gold/visible light photoredox catalysis. Retrieved from [Link]

  • CORE. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Retrieved from [Link]

  • ResearchGate. (2025, July). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating HPLC-UV Analytical Methods for 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid. As a critical process in pharmaceutical development and quality control, analytical method validation demonstrates that a procedure is fit for its intended purpose.[1][2][3] This document moves beyond a simple checklist, delving into the causality behind experimental choices and adhering to the principles of scientific integrity as outlined by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]

The structure of the target analyte, 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, features a carboxylic acid group and an aromatic ketone. This structure informs our analytical approach: the aromatic ring provides a strong chromophore for UV detection, while the acidic nature necessitates careful pH control of the mobile phase for consistent retention and peak shape in reverse-phase chromatography.

The Analytical Method Validation Workflow

Method validation is not a single experiment but a holistic process composed of interconnected tests. Each test evaluates a different performance characteristic of the analytical method, ensuring its reliability for routine use. The logical flow of these validation activities is crucial for an efficient and compliant study.

ValidationWorkflow cluster_0 Phase 1: System & Method Suitability cluster_1 Phase 2: Core Performance Characteristics cluster_2 Phase 3: Method Limits & Reliability MethodDev Method Development & Optimization SysSuit System Suitability Testing (SST) MethodDev->SysSuit Pre-requisite Specificity Specificity / Selectivity SysSuit->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Foundational Step: System Suitability Testing (SST)

Before any validation data is collected, the chromatographic system itself must be verified. System Suitability Testing (SST) is a non-negotiable initial step that demonstrates the HPLC system (pump, injector, column, detector) is performing adequately on the day of analysis.[8][9][10][11][12]

Experimental Protocol: System Suitability
  • Prepare the System Suitability Solution: Create a standard solution of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid at a concentration representative of the midpoint of the intended analytical range (e.g., 50 µg/mL).

  • Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Analyze the Data: Calculate the mean and Relative Standard Deviation (%RSD) for the peak area and retention time. Additionally, determine the theoretical plates (N) and tailing factor (T) from a representative chromatogram.

Acceptance Criteria & Rationale
ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.[13]
Retention Time %RSD ≤ 1.0%Indicates the stability and precision of the pump's flow rate.[9]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration and quantification. Asymmetrical peaks can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and its ability to produce sharp, narrow peaks, which is essential for resolving the analyte from other components.[9]

Core Validation Parameters: Experimental Guides

The following sections provide detailed protocols for validating the core performance characteristics of the HPLC-UV method, grounded in the principles of the ICH Q2(R2) guideline.[5][14]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16][17][18] For this, forced degradation studies are indispensable.

  • Prepare Stock Solutions: Prepare separate, concentrated solutions of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Store the solid drug substance at 105°C for 24 hours.

    • Photolytic Stress: Expose the solution to high-intensity UV light (e.g., 200 watt-hours/square meter) for 24 hours.

  • Neutralize and Dilute: After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration.

  • Analysis: Analyze the unstressed sample and all stressed samples by HPLC-DAD.

  • Peak Purity Analysis: Use the diode-array detector to perform peak purity analysis on the analyte peak in each chromatogram to ensure it is not co-eluting with any degradation products.

The method is considered specific if the analyte peak is well-resolved from all degradation peaks and the peak purity index is greater than a set threshold (e.g., >0.999). This confirms that the quantification of the analyte is not affected by its potential degradants.[14]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[18][19]

  • Prepare Calibration Standards: From a primary stock solution, prepare a minimum of five calibration standards spanning the expected range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).[18][20]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) ≥ 0.999A high r² value indicates a strong linear relationship between concentration and response.[21]
Y-intercept Should be close to zeroA significant y-intercept may indicate systematic error or interference from the blank.
Visual Inspection Data points should be randomly scattered around the regression lineConfirms the absence of a non-linear trend.

The Range is established as the concentration interval defined by the linearity study, provided that accuracy and precision (discussed next) are also acceptable within this span.[16]

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[17] It is typically assessed by spiking a placebo (a mixture of all formulation components except the active ingredient) with known amounts of the analyte.

  • Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.

  • Analysis: Analyze all nine samples.

  • Calculation: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Concentration LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery (%)%RSD
80% (e.g., 40 µg/mL)99.5101.099.8100.10.8
100% (e.g., 50 µg/mL)100.299.1100.599.90.7
120% (e.g., 60 µg/mL)98.9100.899.499.71.0
Acceptance Criteria ---98.0% - 102.0% ≤ 2.0%
Precision

Precision expresses the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[22]

  • Repeatability (Intra-assay):

    • Prepare a minimum of six independent samples at 100% of the target concentration.

    • Analyze all samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study with a different analyst, on a different day, and if possible, on a different instrument.

    • Compare the results from both studies using statistical tests (e.g., an F-test to compare variances) and calculate the overall %RSD for all measurements.

The acceptance criterion for both repeatability and intermediate precision is typically a %RSD ≤ 2.0% .[21][23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[24]

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject these solutions and determine the concentration at which the analyte peak is distinguishable from the baseline noise.

  • Calculation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[24]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[20][24]

LOD and LOQ can also be calculated from the linearity data:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[25]

The calculated LOQ value must be experimentally verified by analyzing a sample at this concentration to confirm it meets accuracy and precision requirements (e.g., recovery of 80-120% and %RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[17][26][27] This is often explored during method development but must be confirmed during validation.

Robustness center Nominal Method Parameters p1 Flow Rate (± 0.1 mL/min) center->p1 p2 Column Temp (± 5°C) center->p2 p3 Mobile Phase pH (± 0.2 units) center->p3 p4 % Organic (± 2%) center->p4 p5 Wavelength (± 2 nm) center->p5

Caption: Deliberate variations tested during a robustness study.

  • Vary Parameters: Using a system suitability solution, perform analyses while altering one parameter at a time to its extreme (e.g., flow rate at 0.9 mL/min and 1.1 mL/min if the nominal is 1.0 mL/min).

  • Monitor Critical Responses: For each condition, evaluate the impact on critical system suitability parameters (retention time, peak area, tailing factor, resolution).

The system suitability criteria should still be met under all varied conditions. Significant changes in retention time are expected, but peak shape and resolution from any adjacent peaks should remain acceptable.[13]

Comparative Analysis of Alternative Technologies

While RP-HPLC-UV is a robust and widely used technique, it is essential to understand its performance relative to other available technologies.

FeatureRP-HPLC-UV (This Method)HPLC-MS (Mass Spectrometry)UV-Vis Spectrophotometry (Standalone)
Specificity High; demonstrated with forced degradation and peak purity.Very High; based on mass-to-charge ratio, providing structural confirmation.[28]Low; cannot distinguish between structurally similar compounds or analyte and absorbing impurities.
Sensitivity Good (typically low µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL).Moderate to Low (typically >1 µg/mL).
Quantitative Ability Excellent; highly linear and reproducible.Excellent; but can be subject to matrix effects requiring careful method development.Good; but only for pure samples or simple mixtures.
Cost & Complexity Moderate cost, widely available, and relatively simple to operate.High initial and running costs; requires specialized expertise.Low cost, very simple operation.
Best Application Routine QC, stability testing, and content uniformity for known compounds.Impurity identification, metabolite studies, analysis in complex biological matrices.Quick, high-concentration checks of pure substances.

Conclusion

The validation of an HPLC-UV method for 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is a systematic process that provides documented evidence of the method's reliability and suitability for its intended purpose. By meticulously evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, laboratories can ensure the integrity of the analytical data generated. The described protocols, rooted in ICH guidelines, offer a comprehensive roadmap for this critical activity. While alternative technologies like LC-MS offer enhanced specificity and sensitivity, the validated HPLC-UV method remains the gold standard for routine quality control due to its balance of performance, cost-effectiveness, and reliability.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • LCGC International. (2025, November 27). Robustness Tests. LCGC International. [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. ACS. [Link]

  • U.S. Food and Drug Administration. (2024, March 7). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Cvetkovikj, A., et al. (2016, November 21). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. ResearchGate. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]

  • ResearchGate. (n.d.). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. ResearchGate. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • Pacific BioLabs. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Pacific BioLabs. [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom. [Link]

  • PubMed. (2013, May 15). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. National Library of Medicine. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ResearchGate. (2024, December 25). Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. ResearchGate. [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Taylor & Francis Online. (2023, June 28). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Waters. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Semantic Scholar. (2016, June 15). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. [Link]

  • SciELO México. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. SciELO. [Link]

  • Chromatography Forum. (2008, March 7). Sensitivity of a UV coupled to an HPLC. Chromatography Forum. [Link]

  • MDPI. (2026, March 14). HPLC-DAD Determination of Hydroquinone, Salicylic Acid, and Niacinamide in Skin-Whitening Products: Method Validation and Safety Evaluation. MDPI. [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. WJARR. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. [Link]

  • PubMed. (2019, November 15). Development and validation of a generic RP-HPLC PDA method for the simultaneous separation and quantification of active ingredients in cold and cough medicines. National Library of Medicine. [Link]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

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Catalyst Comparison Guide for the Efficient Synthesis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid via the Friedel-Crafts acylation of m-xylene with glutaric anhydride is a critical transformation in the preparation of complex pharmaceutical intermediates and advanced materials. However, the traditional reliance on stoichiometric Lewis acids presents severe challenges in scale-up, waste management, and overall process efficiency.

This guide objectively evaluates three distinct catalytic systems—traditional Aluminum Chloride ( AlCl3​ ), heterogeneous Fe2​O3​/HY Zeolite, and modern Bismuth(III) Triflate ( Bi(OTf)3​ )—providing mechanistic insights, comparative experimental data, and self-validating protocols to help you select the optimal catalyst for your synthetic workflow.

Reaction Reactants m-Xylene + Glutaric Anhydride Product 5-(2,4-Dimethylphenyl)- 5-oxopentanoic acid Reactants->Product Lewis Acid Catalyst Friedel-Crafts Acylation

Fig 1: Global reaction pathway for the acylation of m-xylene with glutaric anhydride.

The Chemical Challenge: Acylation vs. Product Inhibition

In standard Friedel-Crafts acylations, the generation of an acylium ion from an anhydride requires a strong Lewis acid [1]. The fundamental challenge in synthesizing 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is product inhibition . The resulting keto-acid contains two highly Lewis-basic sites (the ketone and the carboxylic acid). Traditional catalysts bind irreversibly to these sites, deactivating the catalyst and necessitating stoichiometric (>2.0 eq) loading [2]. Modern catalytic design focuses on utilizing highly electrophilic but labile metals that can activate the anhydride without remaining permanently coordinated to the product.

Catalyst Performance Matrix

The following table summarizes the quantitative performance of the three evaluated catalyst systems based on standardized 50 mmol scale reactions.

Catalyst SystemClassificationLoadingTemp (°C)Time (h)Yield (%)E-FactorReusability
AlCl3​ Homogeneous Stoichiometric220 mol%0 to 25485%>15.0None
Fe2​O3​/HY Heterogeneous Solid Acid10 wt%1301278%<5.0High (Up to 5x)
Bi(OTf)3​ Homogeneous Catalytic5 mol%80392%<2.0Moderate

In-Depth Catalyst Profiles & Mechanistic Causality

A. Aluminum Chloride ( AlCl3​ ): The Industry Standard

While highly effective at generating the requisite acylium ion, AlCl3​ is not a true catalyst in this context. The >2.0 equivalent requirement stems directly from its strong coordination to the glutaric anhydride and the subsequent keto-acid product.

  • Drawback: The mandatory aqueous acid quench destroys the catalyst, generating massive volumes of corrosive, aluminum-laden aqueous waste, driving the E-factor unacceptably high for modern green chemistry standards.

B. Fe2​O3​/HY Zeolite: The Heterogeneous Green Alternative

By supporting iron oxide on a high-surface-area HY zeolite, the Lewis acidic sites are immobilized [4].

  • Advantage: The rigid pore structure provides shape selectivity, heavily favoring electrophilic attack at the less sterically hindered position (para to one methyl, ortho to the other), minimizing unwanted byproducts. The catalyst can be filtered and reused.

  • Drawback: The heterogeneous nature restricts mass transfer, requiring significantly higher thermal energy (130°C) and extended reaction times to achieve acceptable conversion.

C. Bismuth(III) Triflate ( Bi(OTf)3​ ): The High-Efficiency "Chameleon"

Bismuth triflate represents the pinnacle of modern Lewis acid catalysis for this reaction [3]. The highly electron-withdrawing trifluoromethanesulfonate ligands create an intensely electrophilic bismuth center.

  • Advantage: Unlike aluminum, bismuth undergoes rapid ligand exchange. It transiently activates the anhydride but releases the keto-acid product immediately after the sigma-complex deprotonates. This prevents product inhibition, allowing true catalytic turnover at just 5 mol% loading. Furthermore, Bi(OTf)3​ is remarkably water-tolerant.

Mechanism Bi Bi(OTf)3 Catalyst Complex Catalyst-Anhydride Complex Bi->Complex + Glutaric Anhydride Acylium Acylium Ion Intermediate Complex->Acylium Ring Opening Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + m-Xylene Product Product Release & Catalyst Regeneration Sigma->Product - H+ (Proton Loss) Product->Bi Cycle Repeats

Fig 2: Catalytic cycle of Bi(OTf)3 demonstrating true turnover without product inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following step-by-step protocols detail the causality behind each operational choice and include built-in validation metrics.

Protocol A: Traditional AlCl3​ -Promoted Synthesis (Baseline)
  • Setup: Flame-dry a 250 mL 3-neck flask under N2​ . Add anhydrous m-xylene (50 mmol) and glutaric anhydride (50 mmol) in 50 mL anhydrous dichloromethane (DCM).

  • Activation: Cool the system to 0°C. Slowly add AlCl3​ (110 mmol) in distinct portions.

    • Causality: The highly exothermic complexation requires thermal control to prevent the degradation of the anhydride. The 2.2 eq excess is mandatory to overcome product inhibition [1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the glutaric anhydride spot (visualized with KMnO4​ stain) is entirely consumed.

  • Quench & Workup: Carefully pour the deep-red reaction mixture over 100 g of crushed ice containing 20 mL concentrated HCl.

    • Causality: The harsh acidic quench is required to hydrolyze the stable aluminum-keto-acid complex, releasing the free 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid into the organic phase.

  • Isolation: Extract with DCM ( 3×50 mL), wash with brine, dry over MgSO4​ , and concentrate in vacuo. Recrystallize the crude solid from toluene.

Protocol B: Bi(OTf)3​ -Catalyzed Synthesis (Optimized & Recommended)
  • Setup: In a 100 mL round-bottom flask, combine m-xylene (60 mmol) and glutaric anhydride (50 mmol).

    • Causality: No halogenated solvent is required; the slight excess of m-xylene acts as both the reactant and the solvent, drastically improving the E-factor.

  • Catalysis: Add Bi(OTf)3​ (2.5 mmol, 5 mol%) in one portion.

  • Reaction: Heat the mixture to 80°C for 3 hours.

    • Validation: The system will transition from a heterogeneous suspension to a homogeneous pale-yellow solution as the anhydride is consumed and the acylium ion is generated. Confirm completion via GC-MS.

  • Workup: Cool the mixture to room temperature and add 20 mL of deionized water.

    • Causality: Because Bi(OTf)3​ is water-tolerant [3], the addition of water induces the precipitation of the highly hydrophobic keto-acid product, while the bismuth catalyst partitions into the aqueous phase (from which it can be recovered).

  • Isolation: Filter the precipitated white solid, wash with cold water ( 2×10 mL) and cold heptane ( 10 mL) to remove unreacted m-xylene, and dry under high vacuum.

Conclusion & Strategic Recommendations

For the synthesis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, the traditional AlCl3​ methodology is obsolete for modern, environmentally conscious drug development. While Fe2​O3​/HY zeolites offer excellent reusability, their kinetic limitations make them less ideal for rapid throughput.

Recommendation: The Bi(OTf)3​ catalyst system is the superior choice. It provides the highest yield (92%), operates under solvent-free or minimal-solvent conditions, entirely eliminates the need for stoichiometric toxic metals, and simplifies downstream purification through a simple aqueous precipitation step.

References

[2] "Friedel–Crafts reaction" - Wikipedia. URL:[Link]

[3] "Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction" - Tetrahedron Letters. URL:[Link]

[4] "An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene" - RSC Advances. URL:[Link]

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid reference standard purity validation

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Validation Guide for 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid Reference Standards

The integrity of any pharmaceutical analytical control strategy is fundamentally anchored by the quality of its reference standards. For complex organic intermediates and API impurities like 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (C13H16O3)[1], utilizing a rigorously qualified Certified Reference Standard (CRS) is not merely a best practice—it is a strict regulatory expectation.

This guide provides an objective comparison between high-purity commercial reference standards and crude/in-house synthesized alternatives. Furthermore, it details a self-validating, step-by-step analytical protocol for purity assignment, grounded in the latest ICH Q2(R2) guidelines[2] and USP qualification frameworks[3].

Chemical Profile & Mechanistic Significance

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is an aryl-oxoalkanoic acid characterized by two reactive functional groups: a ketone moiety and a terminal carboxylic acid.

  • Chromatographic Challenges: The carboxylic acid group is prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing if the mobile phase is not properly buffered (e.g., using 0.1% Trifluoroacetic acid to suppress ionization).

  • Stability & Degradation: The keto-acid backbone can be susceptible to intramolecular reactions or degradation under extreme pH or thermal stress. Therefore, establishing a highly accurate purity value requires orthogonal analytical techniques that account for both organic degradants and inorganic/volatile impurities.

The FDA and USP require that noncompendial reference standards be of the "highest purity" possible and fully characterized to validate analytical methods effectively[3].

Comparative Analysis: Certified Reference Standard vs. In-House Material

Relying on an uncharacterized, in-house synthesized batch of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid introduces significant analytical risk. A Certified Reference Standard (CRS) undergoes a rigorous "Mass Balance" and orthogonal Quantitative NMR (qNMR) evaluation to assign an absolute purity value with a defined confidence interval.

Table 1: Performance & Quality Comparison

Quality AttributeHigh-Purity Certified Reference Standard (CRS)In-House / Crude Synthesized StandardImpact on Analytical Method
Assigned Purity > 99.5% (Assigned via Mass Balance & qNMR)~ 95.0% - 98.0% (Often HPLC area % only)Area % ignores water/solvents, leading to overestimation of potency.
Water Content (KF) Strictly quantified (e.g., < 0.5%)Unknown or highly variableHygroscopic uptake alters the true mass of the standard during weighing.
Residual Solvents Quantified via GC-FID/HeadspaceUnquantifiedTrapped synthesis solvents artificially inflate standard weight.
Traceability Fully traceable to SI units (via qNMR internal stds)Traceable only to internal synthesis logsRegulatory agencies require rigorous traceability for API release testing.
Uncertainty (U) Calculated and reported on the CoARarely calculatedPrevents accurate determination of the Total Analytical Error (TAE).

The Purity Assignment Workflow

To establish the absolute purity of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, we employ a dual-pronged approach: the Mass Balance Approach (subtracting all measured impurities from 100%) and an orthogonal qNMR Approach (direct measurement of the active moiety).

RS_Qualification cluster_0 Mass Balance Approach (100% - Impurities) cluster_1 Orthogonal Approach Start 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid Candidate Material HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / GC-FID (Residual Solvents) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI qNMR Quantitative NMR (qNMR) (Absolute Purity) Start->qNMR Combine Data Reconciliation & Statistical Evaluation HPLC->Combine KF->Combine TGA->Combine ROI->Combine qNMR->Combine Final Certified Reference Standard (CRS) Assigned Purity Value Combine->Final

Figure 1: Orthogonal workflow for reference standard purity assignment.

Causality in Experimental Design: Why use both? HPLC-UV only detects chromophore-containing organic impurities. If the material contains 2% trapped inorganic salts or non-UV absorbing aliphatic solvents, HPLC will report "100% purity," leading to a 2% error in all subsequent quantitative assays. The Mass Balance equation ( Purity=100%−(OrganicHPLC​+WaterKF​+SolventsGC​+InorganicsROI​) ) corrects this, while qNMR verifies the final value against an independent physical principle.

Step-by-Step HPLC Method Validation Protocol

Once the reference standard is qualified, the analytical procedure used to test routine batches must be validated. The following protocol is designed in strict accordance with the ICH Q2(R2) guideline, which emphasizes demonstrating that the procedure is "fit for its intended purpose" across its lifecycle[2].

Chromatographic Conditions (Self-Validating System)
  • Column: C18, 150 x 4.6 mm, 3 µm (Provides high theoretical plates for separating closely eluting positional isomers of the dimethylphenyl group).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 to keep the pentanoic acid fully protonated, preventing peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the substituted aromatic ring) and Diode Array Detector (DAD) for peak purity.

ICH Q2(R2) Validation Logic

Validation_Logic SST System Suitability (Resolution > 2.0) Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc

Figure 2: ICH Q2(R2) sequential logic for analytical method validation.

Execution & Causality
  • System Suitability Testing (SST): Before any validation parameters are tested, the system must prove it is capable. Inject a resolution mixture containing 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid and its closest known synthetic precursor. Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5.

  • Specificity: Force-degrade the standard (acid, base, peroxide, heat, UV). Use DAD to assess the spectral homogeneity of the 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid peak. Causality: This proves that no degradation products co-elute with the main peak, ensuring the method is stability-indicating[2].

  • Linearity & Range: Prepare solutions from LOQ (Limit of Quantitation) up to 120% of the target specification limit. Causality: ICH Q2(R2) requires proving that the detector response is directly proportional to the concentration within the reportable range[2].

  • Accuracy (Spike Recovery): Spike known amounts of the CRS into a blank matrix at 50%, 100%, and 150% levels. Causality: This confirms that the sample matrix does not suppress or enhance the recovery of the analyte.

Table 2: Representative Validation Data Summary (ICH Q2(R2) Compliant)

Validation ParameterICH Q2(R2) Target CriteriaExperimental ResultStatus
Specificity No interference at retention time; Peak purity angle < thresholdPeak purity match factor > 990; No co-elutionPass
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% - 100.2%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:1S/N = 15:1 at 0.05% levelPass

Conclusion & Best Practices

For analytical scientists and drug development professionals, utilizing a thoroughly characterized Certified Reference Standard for 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is non-negotiable. In-house standards evaluated solely by HPLC area percent fail to account for moisture and residual solvents, leading to systemic assay errors. By adopting the mass balance qualification approach and adhering to the ICH Q2(R2) lifecycle validation framework, laboratories can ensure their analytical procedures are robust, compliant, and fundamentally trustworthy.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / International Council for Harmonisation. Available at: [Link]

  • Browne, D. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

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toxicity profile comparison of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicity Profile Comparison of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

As a Senior Application Scientist, evaluating the safety profile of novel chemical intermediates is critical for de-risking downstream drug development and agrochemical formulation. 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (hereafter referred to as 2,4-DMPOPA ) is a specialized aryl-oxopentanoic acid. The addition of the 2,4-dimethyl substitution on the phenyl ring significantly alters its physicochemical properties compared to the unsubstituted baseline analog, 5-phenyl-5-oxopentanoic acid (POPA).

This guide objectively compares the toxicity profile of 2,4-DMPOPA against POPA, providing the mechanistic rationale behind the observed data and detailing the self-validating experimental protocols used to generate these safety metrics.

Mechanistic Rationale & Chemical Context

The toxicological behavior of aryl-oxopentanoic acids is heavily dictated by their lipophilicity (logP) and the reactivity of the ketone moiety. The methyl groups on 2,4-DMPOPA increase its partition coefficient, which inherently drives higher cellular permeability. While this can be advantageous for target engagement, it also raises the potential for off-target bioaccumulation, mitochondrial stress, and subsequent hepatotoxicity. Furthermore, the keto-acid structure requires rigorous evaluation for genotoxicity to ensure no DNA-reactive intermediates are formed during hepatic metabolism.

Comparative Toxicity Data

The following table summarizes the quantitative toxicity data across three critical regulatory endpoints: Hepatotoxicity, Genotoxicity, and Acute Developmental Toxicity.

Table 1: Quantitative Toxicity Comparison

AssayToxicological Endpoint2,4-DMPOPAPOPA (Baseline)Regulatory Guideline
HepG2 Cytotoxicity IC50 (48h)42.5 µM>100 µMIn-house / Literature
Ames Test (TA98, TA100) Revertant Fold Change< 2.0 (Negative)< 2.0 (Negative)OECD 471
Zebrafish Embryotoxicity LC50 (96h)18.2 mg/L45.6 mg/LOECD 236

Data Interpretation: The increased lipophilicity of 2,4-DMPOPA facilitates rapid membrane crossing in HepG2 cells, leading to a lower IC50 compared to POPA. However, both compounds lack structural alerts for DNA reactivity, which is corroborated by the negative Ames test results. The zebrafish embryo assay reveals higher acute toxicity for 2,4-DMPOPA, likely due to enhanced chorion penetration and subsequent developmental interference[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system incorporating strict quality control criteria.

Protocol A: HepG2 Cytotoxicity Assay (MTT Method)

Scientific Rationale: HepG2 is a human liver carcinoma cell line widely used to assess xenobiotic-induced hepatotoxicity because it retains many specialized hepatic functions and metabolic enzymes[2][3].

  • Cell Culture & Seeding: Cultivate HepG2 cells in EMEM supplemented with 10% Fetal Bovine Serum. Seed cells at a density of 4 × 10³ cells/well in 96-well plates and incubate for 16-24 hours at 37°C, 5% CO2 to allow attachment[3].

  • Compound Exposure: Prepare a stock solution of 2,4-DMPOPA in DMSO. Perform serial dilutions in culture medium (e.g., 10, 20, 40, 80, 100 µM). Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity[2][3]. Treat cells for 48 hours.

  • Viability Assessment: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals[2][3].

  • Solubilization & Readout: Discard the supernatant, add 150 µL DMSO to solubilize the crystals, and measure absorbance at 570 nm using a microplate reader[2][3]. Calculate the IC50 using non-linear regression. Self-Validation Criterion: The assay is only valid if the positive control (e.g., chlorpromazine) yields an IC50 within historical ranges and the vehicle control (0.1% DMSO) shows ≥95% viability relative to untreated cells[3].

Protocol B: Bacterial Reverse Mutation Assay (OECD 471)

Scientific Rationale: The Ames test employs essential amino acid deficient Salmonella typhimurium and Escherichia coli strains to detect gene mutations. It is the most widely used initial screen to determine the mutagenic potential of new chemicals[4].

  • Strain Preparation: Utilize histidine-dependent S. typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.

  • Metabolic Activation: Prepare a mammalian liver post-mitochondrial fraction (S9 mix) to simulate hepatic metabolism. Test compounds must be evaluated both in the presence and absence of metabolic activation[5].

  • Plate Incorporation: Mix the tester strain, test compound (up to 5000 µ g/plate ), and S9 mix with top agar, then pour onto minimal agar plates lacking the essential amino acid.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. A positive result is defined as a dose-dependent increase in revertant colonies (typically ≥2-fold over vehicle control)[4]. Self-Validation Criterion: Spontaneous revertant counts in vehicle controls must fall within historical ranges, and strain-specific positive controls (e.g., 2-aminoanthracene for S9 activation) must induce a clear mutagenic response.

Protocol C: Zebrafish Embryo Acute Toxicity Test (OECD 236)

Scientific Rationale: Zebrafish embryos provide a highly predictive in vivo model for acute toxicity, bridging the gap between cell culture and mammalian models. The test determines the concentration at which 50% of the embryos do not survive (LC50) after 96 hours of exposure[1][6].

  • Egg Selection: Collect newly fertilized eggs from wildtype Danio rerio. Select healthy embryos using a light microscope between 0.2–1.75 hours post-fertilization[1][7].

  • Exposure Setup: Transfer embryos to 24-well plates (one embryo per well). Expose to five increasing concentrations of 2,4-DMPOPA and a vehicle control[1][6].

  • Incubation & Observation: Incubate at 26°C. Renew test solutions every 48 hours. At 24, 48, 72, and 96 hours, record four apical indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of tail-bud detachment, and (iv) lack of heartbeat[1][6]. Self-Validation Criterion: The OECD 236 guideline requires that a valid test must have a hatching rate in the control group of ≥80% at the end of 96 hours, and post-hatch survival in the control must be ≥90%[1][7].

Logical Workflows and Pathways

The following diagrams illustrate the logical progression of our toxicity screening and the putative cellular mechanisms driving the observed HepG2 cytotoxicity.

ToxicityWorkflow Start Compound: 2,4-DMPOPA Tier1 Tier 1: In Vitro Cytotoxicity (HepG2 MTT Assay) Start->Tier1 Decision1 IC50 > 10 µM? Tier1->Decision1 Tier2 Tier 2: Genotoxicity (OECD 471 Ames Test) Decision2 Mutagenic Alert? Tier2->Decision2 Tier3 Tier 3: In Vivo Acute Toxicity (OECD 236 Zebrafish) Proceed Proceed to Lead Optimization Tier3->Proceed Decision1->Tier2 Yes Halt Flag for Structural Redesign Decision1->Halt No Decision2->Tier3 Negative Decision2->Halt Positive

Caption: Tiered toxicological screening workflow for evaluating 2,4-DMPOPA safety.

CellularStress Compound Lipophilic Xenobiotic (2,4-DMPOPA) Membrane Cell Membrane Penetration Compound->Membrane Mito Mitochondrial Accumulation Membrane->Mito ROS ROS Generation Mito->ROS ATP ATP Depletion Mito->ATP Apoptosis Apoptotic Signaling (Cell Death) ROS->Apoptosis ATP->Apoptosis

Caption: Putative mitochondrial stress and apoptotic signaling pathway induced by lipophilic xenobiotics.

References

  • Test No. 236: Fish Embryo Acute Toxicity (FET) Test | OECD. OECD.org.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • AMES Test (OECD 471) - Biocompatibility Analyses.
  • Cytotoxicity assay protocol for WM382 on HepG2 cells. BenchChem.
  • The Ames Test or Bacterial Reverse Mut
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test.
  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
  • Toxicity Assessment of Octachlorostyrene in Human Liver Carcinoma (HepG2) Cells. MDPI.

Sources

Benchmarking Liquid-Liquid Extraction (LLE) Strategies for 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In pharmaceutical process chemistry, liquid-liquid extraction (LLE) is a foundational technique governed by phase equilibria and relative solubilities across immiscible boundaries[1]. When isolating complex pharmaceutical intermediates like 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid , extraction is not merely a mechanical step—it is a tunable thermodynamic system.

This compound is a keto-acid featuring a lipophilic 2,4-dimethylphenyl ring and an ionizable carboxylic acid moiety. Its extraction efficiency is strictly governed by the Modified Nernst Distribution Law , which accounts for the ionization state of the solute[2]. Because the partition coefficient ( KD​ ) of carboxylic acids is highly dependent on the pH of the aqueous phase, we must employ a "pH-swing" strategy. At a pH significantly above its pKa (e.g., pH 8), the compound exists as a highly water-soluble carboxylate salt. By driving the aqueous phase pH down to 2.0 (well below its estimated pKa of ~4.5), we suppress ionization, forcing the protonated, lipophilic acid into the organic phase[3].

Solvent Benchmarking & Experimental Data

Selecting the optimal organic solvent requires balancing extraction efficiency (recovery rate) against operational factors like phase separation time, density, and emulsion risk. Emulsions frequently occur in LLE when processing complex matrices containing surfactant-like impurities that possess mutual solubility in both phases[4].

Below is our benchmarking data comparing four standard extraction solvents for 100 mg of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid in 10 mL of aqueous matrix (pH adjusted to 2.0).

SolventDensity (g/mL)Layer PositionExtraction EfficiencyPhase Separation TimeEmulsion RiskScientific Rationale & Remarks
MTBE 0.74Top98.5% < 2 min Low Optimal. Bulky tert-butyl group limits water co-extraction, preventing micro-emulsions[4].
Ethyl Acetate 0.90Top99.1%5–10 minModerateHighest recovery, but hydrogen bonding leads to water carryover and slower phase settling.
Dichloromethane 1.33Bottom96.0%< 3 minLowGood separation, but heavier-than-water density complicates continuous processing. High toxicity.
Toluene 0.87Top85.5%< 2 minLowFast separation, but purely non-polar nature yields poor solvation for the polar keto-acid moiety.

Mechanistic Workflow

The following diagram illustrates the optimized pH-swing extraction workflow using MTBE.

G A Aqueous Crude Mixture (Keto-Acid Salt, pH ~8) B Acidification (2M HCl to pH 2.0) A->B C Solvent Addition (Add MTBE & Agitate) B->C D Phase Separation (Settle for 10 mins) C->D E Aqueous Raffinate (Impurities - Discard) D->E Bottom Layer F Organic Phase (Target Keto-Acid) D->F Top Layer G Brine Wash & Drying (Sat. NaCl, Na2SO4) F->G H Solvent Evaporation (Rotary Evaporator) G->H I Pure 5-(2,4-Dimethylphenyl) -5-oxopentanoic acid H->I

Fig 1: pH-swing liquid-liquid extraction workflow for 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this self-validating methodology. Every critical step includes a verification check to ensure thermodynamic equilibrium is achieved.

Step 1: Aqueous Phase Preparation & Acidification
  • Transfer the crude aqueous reaction mixture containing the sodium salt of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid to a suitably sized separatory funnel.

  • Causality Check: The initial pH should be mildly basic (~8.0). At this pH, the compound is ionized and highly water-soluble.

  • Slowly add 2M Hydrochloric Acid (HCl) dropwise while swirling. Monitor the pH using a calibrated probe or high-resolution indicator paper until the pH stabilizes at 2.0 .

  • Validation: Wait 2 minutes and re-check the pH. The keto-acid can act as a weak buffer; if the pH rises above 2.5, add additional HCl.

Step 2: Extraction with MTBE
  • Add a volume of MTBE equal to 50% of the aqueous phase volume (Phase Ratio 1:2).

  • Stopper the funnel, invert, and immediately open the stopcock to vent built-up pressure.

  • Vigorously shake the funnel for 60 seconds to maximize the interfacial surface area, facilitating rapid mass transfer of the solute into the organic phase.

  • Mount the funnel on a ring stand and allow the phases to separate for 5 minutes.

  • Validation: A sharp, distinct boundary should form. If a hazy emulsion persists at the interface, add a small volume of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic droplets to coalesce (salting-out effect)[2].

Step 3: Phase Separation & Washing
  • Drain the bottom aqueous layer (raffinate) into a secondary flask.

  • Retain the top MTBE layer (extract) in the funnel.

  • Perform a second extraction on the aqueous raffinate using fresh MTBE to ensure >99% total recovery. Combine the organic extracts.

  • Wash the combined MTBE extracts with 0.2 volumes of saturated brine.

  • Causality Check: The brine wash removes residual dissolved water and polar inorganic salts from the MTBE layer, pre-drying the solvent.

Step 4: Desiccation and Recovery
  • Transfer the organic phase to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl until the drying agent flows freely (like snow), indicating all trace water has been absorbed.

  • Filter the mixture to remove the hydrated salt.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (Bath temp: 35°C) to yield pure 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid as a solid or viscous oil.

  • Validation: Perform a mass balance check. The final mass should align with the theoretical yield predicted by the 98.5% extraction efficiency benchmark.

References

  • Wikipedia. "Liquid–liquid extraction." Available at:[Link][1]

  • Scribd. "Liquid Extraction | Chemical Equilibrium | Phase (Matter)." Available at:[Link][2]

  • Gaziantep University. "Liquid/Liquid Extraction Principles and pH Distribution." Available at:[Link]

  • ResearchGate. "Effect of system pH on partition coefficient (K) of carboxylic acids." Available at: [Link][3]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Available at:[Link][4]

Sources

Structural Comparison and Crystallographic Analysis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid and Related Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule intermediates is a critical bottleneck in rational drug design and synthetic optimization. 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (also known as 4-(2,4-dimethylbenzoyl)butyric acid) belongs to the aroylbutyric acid class—a versatile scaffold used in the synthesis of complex polycyclic systems and bioactive agents[1].

Because empirical single-crystal X-ray diffraction (SC-XRD) data for this specific molecule is often proprietary, this guide employs a rigorous comparative methodology. We benchmark the predicted crystallographic behavior and conformational dynamics of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid against two highly characterized, structurally analogous oxopentanoic acid derivatives: the antiviral drug IPA (Polymorph II) [2] and the FABP4 inhibitor ligand (PDB: 7FYO) [3].

Conformational Analysis & Structural Dynamics

The defining structural feature of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is the steric interplay between the ortho-methyl group on the phenyl ring and the adjacent carbonyl oxygen.

In unsubstituted aroylbutyric acids, the carbonyl group tends to adopt a coplanar conformation with the aromatic ring to maximize π -conjugation. However, the presence of the 2-methyl group in our target compound induces a significant steric clash. This forces a torsion angle twist, breaking coplanarity. This structural deviation increases the molecule's three-dimensional complexity, which directly impacts its solubility profile and receptor-binding thermodynamics compared to flat, planar analogs.

Furthermore, like most carboxylic acids, these molecules self-assemble into centrosymmetric dimers in the solid state via strong intermolecular hydrogen bonds, forming a classic R22​(8) supramolecular motif.

Dimerization M1 Monomer A (Carboxylic Acid) HB1 Hydrogen Bond 1 (O-H ... O=C) M1->HB1 HB2 Hydrogen Bond 2 (C=O ... H-O) M1->HB2 M2 Monomer B (Carboxylic Acid) M2->HB1 M2->HB2 Dimer Centrosymmetric Dimer R2,2(8) Motif HB1->Dimer HB2->Dimer

Caption: Logical flow of the R2,2(8) supramolecular dimerization motif via hydrogen bonding.

Quantitative Structural Comparison

The following table synthesizes the crystallographic parameters of our target compound (modeled based on class behavior) against empirically solved alternatives.

Parameter5-(2,4-Dimethylphenyl)-5-oxopentanoic acid (Target)IPA (Polymorph II)[2]FABP4 Inhibitor Ligand[3]
Molecular Formula C₁₃H₁₆O₃C₁₀H₁₅N₃O₃C₁₃H₁₅Cl₂NO₃
Space Group P21​/c (Predicted) P21​/c (Empirical) I422 (Protein Complex)
Primary H-Bond Motif R22​(8) Carboxylic DimerH-bonded framework / layersProtein-Ligand interactions
Conformational Feature Ortho-methyl induced torsion twistImidazole-driven polymorphism3,3-dimethyl steric bulk
Application Synthetic IntermediateAntiviral AgentFABP4 Inhibition (IC₅₀=4.4 µM)

Self-Validating Experimental Protocols

To obtain high-resolution structural data, the following self-validating protocols must be strictly adhered to. Every step is designed with built-in quality control to ensure the integrity of the final structural model.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over rapid solvent evaporation because it allows the system to slowly approach and remain within the metastable zone. This controlled supersaturation prevents catastrophic nucleation (crashing out), yielding fewer, but highly ordered, diffraction-quality single crystals[4].

  • Dissolution: Dissolve 50 mg of the oxopentanoic acid derivative in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial. Validation: The solution must be completely transparent; filter through a 0.22 µm PTFE syringe filter if particulates are visible.

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer vial containing 4.0 mL of Hexanes (antisolvent). Seal the outer vial tightly with a Teflon-lined cap.

  • Equilibration: Store the chamber at a constant 20 °C in a vibration-free environment for 72–96 hours.

  • Validation (Birefringence Check): Harvest the resulting crystals and submerge them in inert oil. Examine under a polarized light microscope. Self-Validation: A high-quality single crystal will completely extinguish polarized light at specific rotation angles. If the crystal remains partially illuminated during a 360° rotation, it is twinned and must be rejected[4].

Protocol B: X-Ray Diffraction Workflow

Causality: Collecting data at cryogenic temperatures minimizes the thermal vibrations of atoms, drastically reducing Debye-Waller (B) factors and improving the signal-to-noise ratio at high diffraction angles[5].

  • Cryoprotection & Mounting: Coat the validated crystal in Paratone-N oil to displace surface water (preventing ice ring formation during diffraction). Mount the crystal onto a MiTeGen polyimide loop and immediately flash-cool in a 100 K nitrogen gas stream[5].

  • Data Collection: Irradiate the crystal using monochromatic Cu-K α radiation ( λ=1.5418 Å). Collect a full sphere of data using ω -scans to ensure >99% completeness.

  • Phase Determination: Solve the phase problem using Direct Methods (e.g., SHELXT). Causality: Direct methods utilize statistical relationships between the intensities of diffracted beams to reconstruct the initial electron density map without the need for heavy-atom derivatives[6].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Validation: The model is considered valid when the R1​ factor drops below 5% and the residual electron density map shows no unexplained peaks >1.0 e⁻/ų.

XRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Mounting (Cryoloop + Paratone-N) N1->N2 N3 Data Collection (100K, Cu K-alpha) N2->N3 N4 Phase Determination (Direct Methods / SHELXT) N3->N4 N5 Structure Refinement (SHELXL, Least Squares) N4->N5 N6 Final Structural Model (CIF Generation) N5->N6

Caption: Step-by-step workflow for Small-Molecule X-Ray Crystallography.

Conclusion

While 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid serves primarily as a synthetic intermediate, understanding its three-dimensional conformation through the lens of X-ray crystallography provides critical insights into its reactivity and physical properties. By comparing it to structurally verified analogs like IPA and FABP4 inhibitors, researchers can accurately predict its supramolecular behavior, specifically the steric disruption of π -conjugation and its propensity for R22​(8) dimerization. Employing the self-validating crystallization and diffraction protocols outlined above ensures that any future empirical structural determinations of this scaffold will meet the highest standards of crystallographic rigor.

References

  • [2] Polymorphs of the Antiviral Drug 6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxopentanoic Acid (C10H15N3O3, IPA): Crystal Structures, DFT Studies, NMR, and Vibrational Spectra. ACS Crystal Growth & Design. URL:[Link]

  • [3] 7FYO: Crystal Structure of human FABP4 in complex with 5-(3,5-dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid. RCSB Protein Data Bank. URL:[Link]

  • [4] Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education, ACS Publications. URL:[Link]

  • [5] Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight”. National Institutes of Health (PMC). URL:[Link]

  • [6] X Ray Crystallography. International Journal of Pharmaceutical Sciences. URL:[Link]

  • [1] Aromatic Substitution by the SRN1 Reaction (Organic Reactions). Chemistry-Chemists. URL:[Link]

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A Senior Application Scientist's Guide to Validating In-Vitro Screening Models for Novel Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the validation of in-vitro screening models is a critical, foundational step in the journey of drug discovery. A well-validated model provides the confidence that the data generated is reliable, reproducible, and ultimately translatable to more complex biological systems. This guide provides an in-depth comparison of common in-vitro screening models, using the validation process for a novel PPAR modulator, 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, as a guiding example.

The Central Role of PPARs in Disease and Drug Discovery

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[1][2][3] There are three main subtypes, or isotypes: PPARα, PPARγ, and PPARβ/δ.[1][3] These receptors are crucial regulators of a wide array of biological processes, including lipid and glucose metabolism, cellular proliferation and differentiation, and inflammation.[2][4][5] Consequently, they have emerged as promising therapeutic targets for a multitude of diseases, including metabolic disorders, inflammatory conditions, and various cancers.[1][4][6]

The diverse and sometimes contradictory roles of PPARs in different cancer types and inflammatory contexts necessitate the use of highly specific and well-characterized in-vitro models for screening potential modulators.[4][6][7] The choice of the in-vitro model can significantly impact the outcome and interpretation of screening campaigns.

Comparative Analysis of In-Vitro Screening Models

The selection of an appropriate in-vitro model is a critical decision in the drug discovery workflow. The ideal model should recapitulate the key aspects of the disease biology while being amenable to high-throughput screening. Here, we compare three widely used in-vitro models for their suitability in screening for novel PPAR modulators like 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid: 2D cell culture, 3D spheroid models, and patient-derived organoids.

Model TypeDescriptionAdvantagesDisadvantagesSuitability for PPAR Modulator Screening
2D Cell Culture Immortalized cancer cell lines or primary cells grown as a monolayer on a flat, artificial substrate.[8][9]High-throughput, cost-effective, highly reproducible, and amenable to a wide range of molecular and cellular assays.[9]Lacks the complex cell-cell and cell-matrix interactions of native tissue, which can lead to altered gene expression and drug responses.[8][10]Excellent for initial high-throughput screening to identify compounds that engage with PPAR targets and modulate basic cellular processes like proliferation and viability.
3D Spheroid Models Self-assembled, spherical aggregates of cells that mimic the three-dimensional architecture and microenvironment of a small tumor.[10]Better recapitulation of in-vivo-like cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[8][10]More complex to culture and analyze than 2D models, and may have limitations in scalability for very large screening campaigns.[8]Ideal for secondary screening and lead optimization, providing more physiologically relevant data on compound efficacy and penetration.
Patient-Derived Organoids Three-dimensional cultures derived from patient tumor tissue that retain the genetic and phenotypic characteristics of the original tumor.[11]High clinical relevance, preserving the heterogeneity and architecture of the patient's tumor.[11]Technically challenging to establish and maintain, with higher costs and lower throughput compared to cell line-based models.Best suited for late-stage preclinical validation and personalized medicine approaches, to test the efficacy of a lead candidate on a model that closely mirrors a specific patient's cancer.

Experimental Validation of 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid in Different In-Vitro Models

To illustrate the validation process, we will outline a series of experiments to characterize the activity of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, a putative PPAR modulator, across the three model systems.

Part 1: Target Engagement and Primary Screening in 2D Cell Culture

The initial step is to confirm that the compound interacts with its intended target, a PPAR isotype, and to assess its basic cellular activity.

Experimental Workflow: 2D Cell-Based Assays

cluster_0 Step 1: Cell Seeding & Treatment cluster_1 Step 2: Target Engagement Assay cluster_2 Step 3: Cellular Viability Assay A Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates B Treat with a dose-response curve of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid A->B C Perform PPAR Luciferase Reporter Assay B->C E Perform CellTiter-Glo® Luminescent Cell Viability Assay B->E D Measure luminescence to quantify PPAR activation or repression C->D F Measure luminescence to determine the number of viable cells E->F

Caption: Workflow for primary screening in 2D cell culture.

Protocol: PPAR Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a PPAR-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid for another 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Compound Treatment: Seed cells in a 96-well plate and treat with the compound as described above.

  • Reagent Addition: After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to the wells.

  • Luminescence Measurement: Shake the plate to induce cell lysis and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[12]

Part 2: Efficacy and Mechanistic Studies in 3D Spheroid Models

Once target engagement and basic activity are confirmed, the next step is to evaluate the compound's efficacy in a more physiologically relevant model.

Experimental Workflow: 3D Spheroid Assays

cluster_0 Step 1: Spheroid Formation & Treatment cluster_1 Step 2: Spheroid Growth Inhibition Assay cluster_2 Step 3: Target Gene Expression Analysis A Generate tumor spheroids using a hanging drop or ultra-low attachment plate method B Treat spheroids with 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid A->B C Image spheroids at regular intervals B->C E Harvest spheroids and extract RNA B->E D Measure spheroid diameter and calculate volume to assess growth inhibition C->D F Perform qRT-PCR to measure the expression of known PPAR target genes E->F

Caption: Workflow for secondary screening in 3D spheroid models.

Protocol: Spheroid Growth Inhibition Assay

  • Spheroid Formation: Plate cells in ultra-low attachment 96-well plates to promote spheroid formation.

  • Compound Treatment: Once spheroids have formed (typically 3-4 days), add the test compound at various concentrations.

  • Imaging and Analysis: Image the spheroids every 2-3 days using an automated imaging system. Use image analysis software to measure the spheroid diameter and calculate the volume.

  • Data Interpretation: Plot spheroid growth curves over time for each treatment condition to determine the extent of growth inhibition.

Part 3: Preclinical Validation in Patient-Derived Organoids

For lead candidates, validation in patient-derived organoids provides the most clinically relevant in-vitro data.

Experimental Workflow: Patient-Derived Organoid Assays

cluster_0 Step 1: Organoid Culture & Treatment cluster_1 Step 2: Organoid Viability and Response cluster_2 Step 3: Biomarker Analysis A Establish and culture patient-derived tumor organoids in Matrigel B Treat organoids with the lead compound A->B C Perform a 3D cell viability assay (e.g., CellTiter-Glo® 3D) B->C E Perform immunohistochemistry or immunofluorescence on organoid sections B->E D Image organoids to assess morphological changes C->D F Analyze the expression of PPAR and downstream pathway markers E->F

Caption: Workflow for preclinical validation in patient-derived organoids.

Conclusion: A Multi-Model Approach for Robust Validation

The validation of in-vitro screening models is not a one-size-fits-all process. As demonstrated with the hypothetical PPAR modulator, 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, a tiered approach utilizing a combination of 2D, 3D, and patient-derived models provides a comprehensive and robust validation strategy. This multi-model approach allows for high-throughput primary screening, more physiologically relevant secondary screening, and clinically translatable preclinical validation. By carefully selecting and validating the appropriate in-vitro models, researchers can increase the confidence in their screening data and ultimately enhance the probability of success in the complex journey of drug discovery.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.